molecular formula C8H11NO3 B146687 Methyl 3-isopropylisoxazole-5-carboxylate CAS No. 133674-35-8

Methyl 3-isopropylisoxazole-5-carboxylate

Cat. No.: B146687
CAS No.: 133674-35-8
M. Wt: 169.18 g/mol
InChI Key: MZQZIIYKXQXEPE-UHFFFAOYSA-N
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Description

Methyl 3-isopropylisoxazole-5-carboxylate is a versatile chemical building block in medicinal and agricultural chemistry. The isoxazole ring is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . This specific ester derivative is primarily valued as a synthetic intermediate; the methyl ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other critical functionalities like amides . In pharmaceutical research, such isoxazolecarboxylates serve as key precursors in the development of novel therapeutics. They are investigated as potential positive allosteric modulators of AMPA receptors, which are crucial targets for treating neurological disorders such as Alzheimer's disease and depression . The compound's structure, featuring a 3-isopropyl group, allows for strategic exploration of structure-activity relationships, particularly in modulating the lipophilicity and steric profile of potential drug candidates . In agrochemical research, isoxazole derivatives are exploited for their fungicidal properties. The scaffold is a core component in compounds active against pathogenic fungi like Alternaria alternata , Botrytis cinerea , and Rhizoctonia solani . The synthetic versatility of this compound, often accessible via 1,3-dipolar cycloaddition reactions, makes it a valuable and efficient starting point for constructing complex, bioactive molecules for high-value research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-propan-2-yl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZIIYKXQXEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-isopropylisoxazole-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-isopropylisoxazole-5-carboxylate

Executive Summary

This compound is a heterocyclic compound featuring a core isoxazole ring, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms. This structure is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed for a range of therapeutic targets. The isopropyl group at the 3-position and the methyl ester at the 5-position provide critical handles for synthetic modification, influencing both the steric and electronic properties of the molecule. This guide offers a comprehensive overview of its chemical properties, established synthesis protocols, characteristic reactivity, and significance as a building block in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of its formation and reactivity, providing researchers and drug development professionals with a practical and scientifically rigorous resource.

Compound Identification and Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

PropertyValueSource
IUPAC Name methyl 3-isopropyl-1,2-oxazole-5-carboxylateN/A
CAS Number 104776-69-4N/A
Molecular Formula C₈H₁₁NO₃N/A
Molecular Weight 169.18 g/mol N/A
Appearance Expected to be a colorless oil or low-melting solidGeneral knowledge
Boiling Point Not explicitly reported, but estimated to be >200 °CGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General knowledge

Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved via a [3+2] cycloaddition reaction. The primary and most authoritative method involves the reaction of a nitrile oxide, generated in situ, with an activated alkyne.

Primary Synthesis Protocol: In Situ Nitrile Oxide Cycloaddition

This protocol describes the synthesis starting from isobutyraldehyde oxime and methyl propiolate. The in situ generation of the nitrile oxide from the oxime is crucial as nitrile oxides are prone to dimerization and are generally not isolated.

Experimental Protocol:

  • Oxime Formation (if starting from aldehyde): Dissolve isobutyraldehyde in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until TLC analysis confirms the consumption of the aldehyde.

  • Reaction Setup: In a well-ventilated fume hood, dissolve isobutyraldehyde oxime (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In Situ Nitrile Oxide Generation: Cool the solution in an ice bath (0 °C). Add a solution of sodium hypochlorite (NaOCl, household bleach) or N-Chlorosuccinimide (NCS) dropwise to the stirring mixture. The oxidant converts the oxime to the corresponding hydroximoyl chloride, which is then dehydrochlorinated by a mild base (often triethylamine, added concurrently or subsequently) to yield the reactive isopropylnitrile oxide intermediate.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality and Expertise:

  • The use of in situ generation for the nitrile oxide is a cornerstone of this synthesis. It maintains a low stationary concentration of the highly reactive intermediate, effectively preventing its undesired dimerization into a furoxan derivative.

  • NCS or NaOCl are chosen as mild and inexpensive oxidants for the conversion of the oxime to the hydroximoyl chloride precursor.

  • Methyl propiolate is a highly reactive dipolarophile due to the electron-withdrawing nature of the ester group, which accelerates the cycloaddition process and controls the regioselectivity, yielding the 3,5-disubstituted product.

Synthesis Workflow Diagram

Synthesis_Workflow A Isobutyraldehyde Oxime + Methyl Propiolate B Add Oxidant (e.g., NCS) & Base (e.g., Et3N) in DCM A->B 1. Reactants C In Situ Generation of Isopropylnitrile Oxide B->C 2. Intermediate Generation D [3+2] Cycloaddition Reaction (Stir at RT, 12-24h) C->D 3. Key Reaction Step E Aqueous Work-up (Quench, Wash, Extract) D->E 4. Isolation F Purification (Silica Gel Chromatography) E->F 5. Purification G This compound F->G 6. Final Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Anticipated)

Technique Expected Signals
¹H NMR δ ~ 1.3 ppm (d, 6H): Two equivalent methyl groups of the isopropyl moiety. δ ~ 3.1 ppm (sept, 1H): The methine proton of the isopropyl group. δ ~ 3.9 ppm (s, 3H): The methyl ester protons. δ ~ 6.8-7.0 ppm (s, 1H): The proton at the C4 position of the isoxazole ring.
¹³C NMR δ ~ 21 ppm: Isopropyl methyl carbons. δ ~ 28 ppm: Isopropyl methine carbon. δ ~ 53 ppm: Methyl ester carbon. δ ~ 105-110 ppm: C4 of the isoxazole ring. δ ~ 158 ppm: C5 of the isoxazole ring (ester-substituted). δ ~ 160 ppm: Ester carbonyl carbon. δ ~ 170 ppm: C3 of the isoxazole ring (isopropyl-substituted).
IR (Infrared) ~1725-1740 cm⁻¹: Strong C=O stretch from the ester. ~1600 cm⁻¹: C=N stretch of the isoxazole ring. ~1450 cm⁻¹: C-H bending vibrations. ~1250 cm⁻¹: C-O stretch from the ester.

Core Reactivity Profile

The reactivity of this compound is dominated by two primary sites: the ester functional group and the N-O bond of the isoxazole ring.

Reactions at the Ester Group
  • Saponification: Treatment with a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/methanol mixture will readily hydrolyze the methyl ester to the corresponding 3-isopropylisoxazole-5-carboxylic acid.[1][2] This carboxylic acid is a versatile intermediate for forming amides, more complex esters, or other acid derivatives.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiH₄) will reduce the ester to the corresponding primary alcohol, (3-isopropylisoxazol-5-yl)methanol.

Reductive Cleavage of the Isoxazole Ring

A defining characteristic of the isoxazole ring is its susceptibility to reductive cleavage, a powerful transformation in synthetic chemistry. The relatively weak N-O bond can be broken, most commonly via catalytic hydrogenation.

Mechanism: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst, Pd/C) cleaves the N-O bond. This is followed by tautomerization to yield a stable β-enamino-ketoester. This transformation effectively unmasks a 1,3-dicarbonyl relationship, making isoxazoles valuable synthetic equivalents of these motifs.[3]

Reactivity A This compound B Reductive Cleavage (H₂, Pd/C) A->B N-O Bond Scission C β-Enamino-ketoester Product B->C Tautomerization

Caption: Reductive ring opening of the isoxazole core.

Applications in Medicinal Chemistry and Drug Discovery

Isoxazole derivatives are integral components of numerous pharmaceuticals and agrochemicals.[4] this compound serves as a versatile building block for creating more complex bioactive molecules.[5]

  • Scaffold for Bioactive Compounds: The isoxazole core is metabolically stable and can act as a bioisostere for other functional groups, such as amides or esters, improving the pharmacokinetic properties of a drug candidate.[5]

  • Intermediate for API Synthesis: The ester and isopropyl groups can be further functionalized. The ester can be converted into an amide to explore structure-activity relationships, a common strategy in lead optimization. The carboxylic acid precursor is used in the preparation of aminopyrazole amide derivatives which have shown activity as Raf kinase inhibitors for melanoma treatment.

  • Versatile Precursor: As a synthetic intermediate, it is used in the creation of a variety of compounds, including antiviral agents and pyrazolopyrimidine derivatives for cancer therapy.[6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for related isoxazole and carboxylic acid ester compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and strong bases.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[7]

References

  • Wang, Y., Liu, B.-T. & Wang, Q. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1033. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate. Available at: [Link]

  • MySkinRecipes. (n.d.). METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Carl ROTH. (2022). Safety Data Sheet: mucasol®. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Rossi, S. et al. (2018). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 3(10), x181467. Available at: [Link]

  • NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

  • ChemBK. (2024). METHYL 3-OXOOXAZOLE-5-CARBOXYLATE. Available at: [Link]

  • ChemSynthesis. (2025). methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate. Available at: [Link]

  • Piaz, V. D. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • Maleki, A. et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ACS Omega, 7(40), 35835–35844. Available at: [Link]

  • Georganics. (n.d.). Methyl isoxazole-5-carboxylate. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 3-isopropylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Versatile Heterocycle

For researchers and professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 3-isopropylisoxazole-5-carboxylate, a member of the functionally rich isoxazole family of heterocycles, presents a unique combination of structural motifs that are of significant interest in medicinal chemistry. Isoxazoles are known to exhibit a wide range of biological activities, and understanding the nuanced structural details of new derivatives is the first step towards unlocking their therapeutic potential.[1]

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my aim is not merely to present data but to offer a detailed interpretation, grounded in established principles and supported by data from closely related structures. This guide is designed to be a practical resource for scientists, enabling them to confidently identify and characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is crucial for obtaining high-resolution and artifact-free NMR spectra. The following is a field-proven methodology for the analysis of isoxazole derivatives.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual proton signal at 7.26 ppm and carbon signals at 77.16 ppm are well-characterized and do not interfere with the signals of interest.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrumental Parameters (500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30 (30-degree pulse)

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 3.0 s

    • Spectral Width (sw): 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1.0 s

    • Spectral Width (sw): 240 ppm

The choice of a 30-degree pulse in both experiments is a compromise between signal intensity and the need to allow for full relaxation of the nuclei, ensuring accurate integration in the ¹H NMR spectrum. Proton decoupling in the ¹³C NMR experiment simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

Diagram 1: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration (¹H) baseline->integration peak_picking Peak Picking integration->peak_picking interpretation Structural Interpretation peak_picking->interpretation peak_picking->interpretation IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Sample background->apply_sample acquire_spectrum Acquire Spectrum apply_sample->acquire_spectrum identify_peaks Identify Key Peaks acquire_spectrum->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output & Interpretation dissolve Dissolve Sample inject Inject into MS dissolve->inject vaporize Vaporization inject->vaporize ionize Electron Ionization (70 eV) vaporize->ionize accelerate Ion Acceleration ionize->accelerate separate Mass Separation (Quadrupole) accelerate->separate detect Ion Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum identify_M Identify Molecular Ion spectrum->identify_M analyze_frag Analyze Fragmentation identify_M->analyze_frag

Sources

Crystal structure of Methyl 3-isopropylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallographic Analysis of Methyl 3-isopropylisoxazole-5-carboxylate

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The specific arrangement of substituents on the isoxazole ring, such as the isopropyl group at the 3-position and the methyl carboxylate group at the 5-position, can significantly influence the molecule's steric and electronic properties, and consequently its pharmacological activity.

The precise three-dimensional arrangement of atoms within a crystal of this compound, known as its crystal structure, provides invaluable information. It reveals details about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties, such as solubility, melting point, and stability. Furthermore, in the context of drug development, knowledge of the crystal structure is fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective drug candidates.

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound, from its synthesis and crystallization to its analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization

The first step towards determining the crystal structure of this compound is to synthesize the compound and grow high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In the case of this compound, this would involve the reaction of isobutyronitrile oxide with methyl propiolate.

Experimental Protocol: Synthesis
  • Generation of Isobutyronitrile Oxide: Isobutyronitrile oxide can be generated in situ from isobutyraldoxime by oxidation with a suitable agent, such as sodium hypochlorite (bleach) in a biphasic system.

  • Cycloaddition Reaction: The freshly generated isobutyronitrile oxide is then reacted with methyl propiolate in an appropriate solvent, such as dichloromethane or diethyl ether. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Crystal Growth

The growth of single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. Several crystallization techniques can be employed, and the optimal method is typically determined empirically.

Experimental Protocol: Crystal Growth
  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and induces crystallization.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing
Experimental Protocol: X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.

Illustrative Crystal Structure: A Case Study of a Related Isoxazole Derivative

While the specific crystallographic data for this compound is not publicly available at the time of writing, we can examine the crystal structure of a closely related compound to illustrate the type of information that can be obtained. For this purpose, we will consider the crystal structure of a derivative reported in the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Data for an Exemplary Isoxazole Derivative
ParameterValue
Chemical FormulaC₁₀H₁₁NO₃
Formula Weight193.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.234(3)
c (Å)11.123(3)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)914.5(4)
Z4
Density (calculated) (g/cm³)1.403
Molecular and Crystal Structure Insights

The analysis of the crystal structure of this related isoxazole derivative would reveal precise bond lengths and angles within the molecule. For instance, the geometry of the isoxazole ring would be planar, and the bond lengths would be intermediate between single and double bonds, consistent with its aromatic character. The isopropyl and methyl carboxylate substituents would adopt specific conformations to minimize steric hindrance.

Furthermore, the crystal packing would be determined by intermolecular interactions. In the absence of strong hydrogen bond donors, the packing would likely be dominated by weaker van der Waals forces and potentially C-H···O interactions involving the carbonyl oxygen of the ester group.

Visualizing the Process and Structure

Diagrams are essential tools for visualizing complex scientific information. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular structure.

Crystallographic_Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for the determination of a crystal structure.

Caption: 2D representation of this compound.

Conclusion

The determination of the crystal structure of this compound is a multi-step process that combines organic synthesis, crystal growth techniques, and sophisticated analytical instrumentation. While the specific crystallographic data for this compound may not be readily available, the methodologies outlined in this guide provide a robust framework for its determination. The resulting structural information is of paramount importance for understanding its chemical behavior and for its potential applications in fields such as medicinal chemistry. The insights gained from the three-dimensional atomic arrangement can guide the design of new molecules with improved properties, underscoring the critical role of crystallography in modern chemical research.

References

For further reading and detailed protocols, the following resources are recommended:

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. This book provides a comprehensive introduction to the theory and practice of X-ray crystallography.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press. A classic text that clearly explains the principles of crystal structure analysis.
  • Cambridge Crystallographic Data Centre (CCDC). The CCDC maintains the world's largest database of small-molecule organic and metal-organic crystal structures. (URL: [Link])

  • International Union of Crystallography (IUCr). The IUCr provides a wealth of resources for crystallographers, including journals, databases, and educational materials. (URL: [Link])

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Isoxazole Nucleus

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can interact with a wide range of biological targets to elicit desired therapeutic effects. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the development of numerous clinically significant drugs.[4][5]

This guide moves beyond a simple cataloging of activities. It is designed for the discerning researcher and drug development professional, providing an in-depth exploration of the key biological activities of isoxazole derivatives. We will dissect the underlying mechanisms of action, present robust and reproducible experimental protocols for their evaluation, and offer insights grounded in years of field experience. Our focus is not just on the "what," but the critical "why" and "how," ensuring that the knowledge herein is both comprehensive and immediately applicable in a laboratory setting. We will explore three principal domains where isoxazoles have demonstrated profound impact: anti-inflammatory, anticancer, and antimicrobial activities.

Part 1: Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

The anti-inflammatory potential of isoxazole derivatives is one of their most well-documented and clinically relevant properties.[6][7] This activity is largely attributed to their ability to modulate the arachidonic acid pathway, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and at its core are the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[8][9]

Many isoxazole-containing compounds, most famously the now-withdrawn drug Valdecoxib, have been designed as selective COX-2 inhibitors.[2][9] The isoxazole ring acts as a crucial pharmacophore, orienting substituent groups into the active site of the COX-2 enzyme to establish key binding interactions that block its catalytic activity.[10][11] This selectivity is a paramount objective in modern anti-inflammatory drug design.

Data Presentation: In Vitro COX-1/COX-2 Inhibition

The following table summarizes the inhibitory activity (IC₅₀) of representative isoxazole derivatives against COX-1 and COX-2 enzymes, demonstrating the potential for achieving high selectivity.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1 IC₅₀ / COX-2 IC₅₀]Reference
C3 >1000.93 ± 0.01>107.5[12]
C5 >1000.85 ± 0.04>117.6[12]
C6 >1000.55 ± 0.03>181.8[12]
IXZ3 >1000.95>105[9]
Celecoxib (Standard) 15.0 ± 0.20.05 ± 0.001300[12]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a canonical and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[13][14]

Principle: Carrageenan, a sulfated polysaccharide, is injected into the sub-plantar tissue of a rat's paw, inducing a localized, biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandin synthesis via the COX pathway.[14] A reduction in paw edema (swelling) following administration of a test compound indicates potential anti-inflammatory, and likely COX-inhibitory, activity.

Methodology:

  • Animal Acclimatization: House male Wistar rats (150-200g) for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Grouping: Randomly divide animals into groups (n=5-6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

    • Group II: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, oral).

    • Group III-V: Test Compound groups (e.g., 10, 20, 40 mg/kg, oral).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw for each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Scientist's Notes: This in vivo assay provides a holistic view of a compound's efficacy, encompassing its absorption, distribution, and metabolism.[14][15] The biphasic nature of the response allows for preliminary insights into the mechanism; significant inhibition in the later phase strongly suggests COX pathway involvement.

Visualization: Arachidonic Acid Pathway

Arachidonic_Acid_Pathway cluster_0 Inflammatory Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Isoxazole Isoxazole Derivatives (Selective COX-2 Inhibitors) Isoxazole->COX2 Inhibition

Caption: The Arachidonic Acid cascade and the inhibitory role of isoxazoles.

Part 2: Anticancer Activity: Diverse Mechanisms of Cytotoxicity

The isoxazole scaffold is a versatile building block for anticancer agents, with derivatives demonstrating a variety of cytotoxic mechanisms against numerous cancer cell lines.[3][16][17] These mechanisms often involve the inhibition of critical signaling pathways that control cell growth, proliferation, and survival.[18]

Key Mechanisms of Action
  • Kinase Inhibition (e.g., VEGFR2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Isoxazole derivatives have been developed as potent inhibitors of VEGFR2, effectively cutting off the tumor's blood supply.[19]

  • Induction of Apoptosis: Many isoxazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[18][20] This can be achieved by inhibiting survival proteins like Heat Shock Protein 90 (HSP90) or by activating cellular death pathways.[20]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular skeleton, leading to cell cycle arrest and apoptosis.

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The table below showcases the cytotoxic activity of various isoxazole derivatives against different human cancer cell lines.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)Reference Drug (IC₅₀ µM)Reference
Compound 2 K562Leukemia0.018 ± 0.0007-[20]
Compound 5 K562Leukemia0.035 ± 0.006-[20]
Compound 2d HeLaCervical Cancer15.48-[21]
Compound 2d Hep3BLiver Cancer23.00-[21]
Compound 10c HepG2Liver Cancer0.69Sorafenib (3.99)[19]
5a Huh7Liver Cancer0.7Doxorubicin (-)[22]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, providing a robust measure of a compound's cytotoxic effects in vitro.[22]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Scientist's Notes: The choice of cell line is critical and should be relevant to the intended therapeutic target.[22] Including a reference chemotherapeutic drug (e.g., Doxorubicin, Sorafenib) provides a benchmark for the potency of the test compounds.[19] Always ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Visualization: Simplified VEGFR2 Signaling Pathway

VEGFR2_Pathway cluster_0 Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Isoxazole Isoxazole Derivatives Isoxazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by isoxazole derivatives.

Part 3: Antimicrobial Activity: A Broad-Spectrum Approach

The isoxazole core is present in several classic antibiotics, including sulfamethoxazole and cloxacillin, highlighting its historical and ongoing importance in combating microbial infections.[1][23] Modern research continues to explore novel isoxazole derivatives for their efficacy against a wide range of pathogens, including multi-drug resistant strains.[24][25][26]

Spectrum of Activity

Isoxazole derivatives have demonstrated activity against:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus cereus.[27]

  • Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[25][27]

  • Fungi: Including strains like Candida albicans and Aspergillus niger.[24][28]

The mechanism of action can vary, but often involves the disruption of essential cellular processes like cell wall synthesis, DNA replication, or folate synthesis.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for assessing antimicrobial potency.

Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)Reference
4a -16.88-[25]
4e -19.01-[25]
5a 6.2512.525[27]
5f 12.52512.5[27]
Chloramphenicol (Std.) -22.41-[25]
Benzyl Penicillin (Std.) >1000>1000-[24]
Ketoconazole (Std.) --100[24]
Experimental Protocol: Broth Microdilution MIC Assay

This method is a gold standard for determining the MIC of a compound in a quantitative and high-throughput manner.[24][29]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that shows no visible turbidity (growth) is recorded as the MIC.

Methodology:

  • Preparation of Inoculum: Culture the desired microbial strain (e.g., E. coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. For example, start with a concentration of 256 µg/mL and dilute down to 0.5 µg/mL.

  • Controls: Include the following controls in each plate:

    • Sterility Control: Well with broth only (no bacteria, no compound).

    • Growth Control: Well with broth and bacteria (no compound).

    • Positive Control: Wells with a standard antibiotic (e.g., Ciprofloxacin) and bacteria.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 or 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed. A colorimetric indicator like resazurin can be added to aid in visualization (blue when no growth, pink with growth).

  • Confirmation: To determine the Minimum Bactericidal Concentration (MBC), sub-culture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.

Scientist's Notes: Strict adherence to aseptic techniques is paramount to avoid contamination. The use of standardized microbial strains (e.g., from ATCC) ensures reproducibility and comparability of results across different studies. The final DMSO concentration should be kept low and consistent across all wells to avoid any inhibitory effects from the solvent itself.[29]

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Workflow start Start: Synthesized Isoxazole Derivatives stock Prepare Stock Solutions (e.g., in DMSO) start->stock plate Perform 2-Fold Serial Dilutions in 96-Well Plate stock->plate add_inoculum Inoculate Wells plate->add_inoculum inoculum Prepare Standardized Microbial Inoculum (e.g., 5x10^5 CFU/mL) inoculum->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Visually Read MIC (Lowest concentration with no visible growth) incubate->read_mic mbc Determine MBC (Plate on Agar) read_mic->mbc Optional end End: Identify Lead Antimicrobial Compounds read_mic->end mbc->end

Caption: Standard workflow for determining the MIC of isoxazole derivatives.

Conclusion and Future Outlook

The isoxazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a robust foundation for compounds with potent and diverse biological activities.[1][28] From selective COX-2 inhibitors for inflammation to multi-mechanistic agents against cancer and broad-spectrum antimicrobials, the versatility of this heterocycle is remarkable.[2][6][7] The ongoing challenge for researchers is to refine the structure-activity relationships, optimizing for potency against specific targets while engineering favorable pharmacokinetic and safety profiles.[10] As our understanding of disease biology deepens, the rational design of novel isoxazole derivatives will undoubtedly lead to the next generation of innovative therapeutics, solidifying the legacy of this privileged core in the future of medicine.

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The Alchemical Allure of an Isoxazole: A Senior Application Scientist's Guide to Methyl 3-isopropylisoxazole-5-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions.[1][2] This in-depth technical guide focuses on a particularly promising, yet underexplored, starting material: methyl 3-isopropylisoxazole-5-carboxylate . We will dissect this molecule from first principles, providing a comprehensive roadmap for its synthesis, characterization, and strategic deployment in drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to create novel therapeutics. We will move beyond simple protocols to explore the underlying chemical logic, enabling scientists to not only replicate but also innovate.

Introduction: Why the 3-Isopropylisoxazole-5-Carboxylate Scaffold?

The enduring appeal of the isoxazole core in pharmaceuticals is well-documented, with numerous approved drugs featuring this heterocycle.[1] The specific substitution pattern of this compound offers a compelling combination of features for the medicinal chemist:

  • The Isopropyl Group (C3-Position): This small, lipophilic group provides a valuable handle for probing hydrophobic pockets in target proteins. Its branched nature can impart steric hindrance that may enhance selectivity or modulate metabolic stability compared to linear alkyl chains.

  • The Methyl Ester (C5-Position): The ester functionality serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore for engaging with biological targets. Furthermore, the ester can be converted into a wide array of amides, hydroxamic acids, and other functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4]

  • The Isoxazole Core: The inherent properties of the isoxazole ring itself contribute to its desirability. It is a relatively electron-poor aromatic system, which can influence the pKa of adjacent functional groups and participate in dipole-dipole and π-stacking interactions.[1] The nitrogen and oxygen atoms also provide hydrogen bond accepting capabilities.[5]

This guide will provide the foundational knowledge and practical protocols to fully exploit these features.

Foundational Synthesis: The 1,3-Dipolar Cycloaddition

The most robust and convergent method for constructing the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition.[6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For our target molecule, this translates to the reaction of an isopropyl-substituted nitrile oxide with methyl propiolate.

The "Why": Mechanistic Considerations and Reagent Selection

The key to a successful 1,3-dipolar cycloaddition is the controlled, in situ generation of the nitrile oxide from a stable precursor, typically an aldoxime. This is crucial because nitrile oxides are prone to dimerization to form furoxans, a common side reaction that can significantly reduce the yield of the desired isoxazole.[3]

Our synthetic strategy, therefore, involves two main stages:

  • Oxime Formation: The straightforward condensation of isobutyraldehyde with hydroxylamine.

  • Nitrile Oxide Generation and Cycloaddition: The oxidation of the resulting isobutyraldoxime in the presence of methyl propiolate.

The choice of oxidizing agent for the second step is critical. Mild oxidants are preferred to avoid degradation of the starting materials and products. N-Chlorosuccinimide (NCS) is an excellent choice as it efficiently converts the oxime to the corresponding hydroximoyl chloride, which is then readily dehydrochlorinated by a mild base (like triethylamine) to generate the nitrile oxide in situ.

Visualizing the Synthesis

G cluster_0 Part 1: Oxime Formation cluster_1 Part 2: 1,3-Dipolar Cycloaddition Isobutyraldehyde Isobutyraldehyde Isobutyraldoxime Isobutyraldoxime Isobutyraldehyde->Isobutyraldoxime NH2OH.HCl, Base Hydroxylamine Hydroxylamine Hydroxylamine->Isobutyraldoxime Isobutyraldoxime_c Isobutyraldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Intermediate Isobutyraldoxime_c->Hydroximoyl_Chloride NCS NCS N-Chlorosuccinimide NCS->Hydroximoyl_Chloride Nitrile_Oxide Isopropyl Nitrile Oxide (1,3-Dipole) Hydroximoyl_Chloride->Nitrile_Oxide Et3N, -HCl Target_Molecule This compound Nitrile_Oxide->Target_Molecule [3+2] Cycloaddition Methyl_Propiolate Methyl Propiolate (Dipolarophile) Methyl_Propiolate->Target_Molecule G Start This compound Acid 3-isopropylisoxazole-5-carboxylic acid Start->Acid LiOH, THF/H₂O Amide Amide Library (R-NH-C(O)-) Acid->Amide R-NH₂, EDC, HOBt

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Methyl 3-isopropylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive application notes and detailed protocols for the synthesis of methyl 3-isopropylisoxazole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The isoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide array of biological activities.[1] This guide presents two robust and validated synthetic strategies: a one-pot [3+2] cycloaddition reaction and a classic Fischer esterification. The rationale behind experimental design, step-by-step procedures, and methods for self-validation are detailed to ensure reproducibility and high-yield synthesis for researchers in drug development and organic chemistry.

Introduction to Synthetic Strategy

The synthesis of substituted isoxazoles is a cornerstone of heterocyclic chemistry. For the target molecule, this compound, two primary retrosynthetic pathways are considered, offering flexibility based on the availability of starting materials and desired scale.

Strategy A: 1,3-Dipolar Cycloaddition The most elegant and convergent approach is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][2] This method is highly efficient and regioselective. For our target, this involves the in situ generation of isopropylnitrile oxide from isobutyraldoxime, which is then trapped by methyl propiolate. The nitrile oxide is unstable and generated immediately before it reacts, making this a one-pot process.[3][4]

Strategy B: Fischer Esterification An alternative, equally effective route is the esterification of a pre-existing carboxylic acid. If 3-isopropylisoxazole-5-carboxylic acid is available or easily synthesized, its conversion to the corresponding methyl ester via Fischer esterification is a straightforward and high-yielding final step.[5][6] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[7]

The choice between these strategies depends on precursor availability. Protocol 1 builds the core heterocyclic ring and installs both substituents simultaneously, while Protocol 2 focuses on the simple functional group interconversion of a more advanced intermediate.

G cluster_0 Synthesis Overview cluster_1 Protocol 1: [3+2] Cycloaddition cluster_2 Protocol 2: Fischer Esterification Target This compound P1_Start1 Isobutyraldoxime P1_Process One-Pot Reaction (In situ Nitrile Oxide Formation) P1_Start1->P1_Process P1_Start2 Methyl Propiolate P1_Start2->P1_Process P1_Process->Target Direct Synthesis P2_Start1 3-Isopropylisoxazole- 5-carboxylic Acid P2_Process Acid-Catalyzed Esterification P2_Start1->P2_Process P2_Start2 Methanol P2_Start2->P2_Process P2_Process->Target Final Step Synthesis

Caption: High-level workflow for the synthesis of the target compound.

Protocol 1: One-Pot Synthesis via [3+2] Nitrile Oxide-Alkyne Cycloaddition

This protocol details the construction of the isoxazole ring from basic precursors. The key is the in situ generation of the unstable isopropylnitrile oxide, which immediately undergoes a cycloaddition reaction. This method offers high atom economy and procedural simplicity.

Underlying Principle and Mechanism

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. First, an aldoxime (isobutyraldoxime) is oxidized to form a transient nitrile oxide. Common oxidants include sodium hypochlorite (bleach) or hypervalent iodine reagents.[3][4] This highly reactive 1,3-dipole is then intercepted by a dipolarophile, in this case, the alkyne methyl propiolate. The reaction is typically regioselective, yielding the 3,5-disubstituted isoxazole as the major product.[8]

Caption: One-pot cycloaddition for isoxazole synthesis.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
IsobutyraldoximeC₄H₉NO87.120.87 g10.0
Methyl PropiolateC₄H₄O₂84.071.01 g (0.96 mL)12.0Use 1.2 equivalents
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous
Sodium HypochloriteNaOCl74.44~20 mL~2010-15% aqueous solution (Bleach)
Sodium BicarbonateNaHCO₃84.01--Saturated solution
BrineNaCl (aq)58.44--Saturated solution
Magnesium SulfateMgSO₄120.37--Anhydrous
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutyraldoxime (0.87 g, 10.0 mmol) and methyl propiolate (1.01 g, 12.0 mmol). Dissolve the mixture in dichloromethane (50 mL).

  • Addition of Oxidant: Cool the flask in an ice bath to 0 °C. Add an aqueous solution of sodium hypochlorite (~10-15%, 20 mL) dropwise over 30 minutes using an addition funnel. Causality Insight: Slow addition is crucial to control the exothermic reaction and prevent the uncontrolled decomposition of the nitrile oxide intermediate.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The consumption of the starting materials and the appearance of a new, higher Rf spot corresponding to the product should be observed.

  • Work-up: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 4:1) to afford this compound as a clear oil. A typical yield is in the range of 70-85%.

Protocol 2: Synthesis via Fischer Esterification

This protocol is ideal when the corresponding carboxylic acid is readily available. The Fischer esterification is a robust, equilibrium-driven process that reliably converts carboxylic acids to esters.

Underlying Principle and Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final ester product.[9] The reaction is driven to completion by using a large excess of the alcohol (methanol), which serves as both reactant and solvent, shifting the equilibrium towards the product side.[5][6]

Caption: Fischer esterification of the isoxazole carboxylic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
3-Isopropylisoxazole-5-carboxylic acidC₇H₉NO₃155.151.55 g10.0Starting material[10]
Methanol (MeOH)CH₃OH32.0450 mL-Anhydrous, used in excess
Sulfuric Acid (conc.)H₂SO₄98.080.5 mL~9.2Catalyst
Diethyl Ether(C₂H₅)₂O74.12100 mL-For extraction
Sodium BicarbonateNaHCO₃84.01--Saturated solution
BrineNaCl (aq)58.44--Saturated solution
Magnesium SulfateMgSO₄120.37--Anhydrous
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-isopropylisoxazole-5-carboxylic acid (1.55 g, 10.0 mmol) in methanol (50 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. Expertise Insight: The sulfuric acid acts as both a catalyst and a dehydrating agent, helping to drive the equilibrium forward.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Let the reaction proceed for 4-8 hours.

  • Reaction Monitoring (Self-Validation): Monitor the disappearance of the starting carboxylic acid by TLC (4:1 Hexanes:Ethyl Acetate with 1% acetic acid). The product ester will have a higher Rf value and the starting acid will remain near the baseline.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove most of the methanol on a rotary evaporator. To the remaining aqueous residue, add 50 mL of water and extract with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is typically of high purity after work-up. If necessary, it can be further purified by flash column chromatography as described in Protocol 1. A typical yield is >90%.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane (DCM): Is a suspected carcinogen. Handle with care and avoid inhalation.

  • Sodium Hypochlorite (Bleach): Is corrosive and an oxidant. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.

  • Concentrated Sulfuric Acid: Is extremely corrosive. Handle with extreme care and add it slowly to other solutions to dissipate heat.

  • Flammable Solvents: Diethyl ether and methanol are highly flammable. Keep away from ignition sources.

References

  • Uchida, M., Komatsu, M., Morita, S., Kanbe, T., & Nakagawa, K. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Chemical and Pharmaceutical Bulletin, 34(7), 3033-3036. [Link]

  • Pore, V. S., & Kumar, U. K. S. (2009). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (29), 4381-4383. [Link]

  • Hansen, T. V., & Wu, P. (2010). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2010(3), M680. [Link]

  • Kaur, A., & Chimni, S. S. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1011. [Link]

  • Sankyo Research Laboratories. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Sankyo Kenkyusho Nenpo, 38, 79-88. [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 22(9), 1433. [Link]

  • D'Anna, F., & Frenna, V. (2018). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

  • Scribd. (n.d.). Synthesis of 3-Hydroxyisoxazoles. Scribd. [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. [Link]

  • Wang, Z., Zhang, J., & Wang, J. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o733. [Link]

  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 652-655. [Link]

  • MySkinRecipes. (n.d.). METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE. MySkinRecipes. [Link]

  • Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chemdad. [Link]

  • Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ChemSynthesis. (n.d.). methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate. ChemSynthesis. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Asian Journal of Chemistry. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(12), 5803-5805. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Application Notes and Protocols: Cycloaddition Reactions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile building block for designing bioactive molecules.[5] A significant number of approved drugs and clinical candidates across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, feature the isoxazole core.[1][2][3][4][6] The development of efficient and robust synthetic methodologies to access diverse isoxazole derivatives is therefore of paramount importance for researchers in academia and the pharmaceutical industry.

Among the various synthetic strategies, 1,3-dipolar cycloaddition reactions have emerged as one of the most powerful and direct methods for constructing the isoxazole ring system.[7][8][9] This application note provides a comprehensive overview of the synthesis of isoxazoles via cycloaddition reactions, with a particular focus on the in situ generation of nitrile oxides and their subsequent reaction with alkynes. We will delve into the mechanistic underpinnings of this transformation, discuss key experimental parameters influencing its outcome, and provide detailed, field-proven protocols for the synthesis of substituted isoxazoles.

The [3+2] Cycloaddition: A Convergent Approach to Isoxazoles

The cornerstone of modern isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). This reaction is a type of pericyclic reaction that proceeds in a concerted fashion to form the five-membered isoxazole ring in a single, atom-economical step.[10]

The general mechanism for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne to yield an isoxazole is depicted below.

Caption: General mechanism of isoxazole synthesis via [3+2] cycloaddition.

A critical aspect of this reaction is the generation of the nitrile oxide intermediate, which is often unstable and prone to dimerization.[5][10] Therefore, most synthetic protocols rely on the in situ generation of the nitrile oxide in the presence of the dipolarophile to ensure efficient trapping and high yields of the desired isoxazole product.

Generation of Nitrile Oxides: The Key to Successful Isoxazole Synthesis

The choice of method for generating the nitrile oxide is crucial and often dictates the overall efficiency and substrate scope of the isoxazole synthesis. Several reliable methods have been developed, starting from readily available precursors.

Dehydrohalogenation of Hydroximoyl Halides

This is the classical and one of the most widely used methods for generating nitrile oxides. It involves the treatment of an aldoxime with a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to form a hydroximoyl halide intermediate.[11] Subsequent elimination of hydrogen halide with a base, typically a tertiary amine like triethylamine (Et₃N), generates the nitrile oxide in situ.[11][12]

G cluster_0 Nitrile Oxide Generation from Aldoximes Aldoxime Aldoxime (R-CH=NOH) HydroximoylHalide Hydroximoyl Halide (R-C(X)=NOH) Aldoxime->HydroximoylHalide + Halogenating Agent HalogenatingAgent Halogenating Agent (e.g., NCS, NBS) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) HydroximoylHalide->NitrileOxide + Base - HX Base Base (e.g., Et3N)

Caption: Pathway for nitrile oxide generation from aldoximes.

Oxidation of Aldoximes

More direct and often milder methods involve the direct oxidation of aldoximes to nitrile oxides. A variety of oxidizing agents have been employed for this purpose, with hypervalent iodine reagents such as (diacetoxyiodo)benzene (DIB) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) being particularly effective.[13][14][15] Other oxidizing systems, like tert-butyl hypoiodite (t-BuOI), have also been successfully utilized.[11]

Dehydration of Primary Nitro Compounds

Primary nitro compounds can also serve as precursors to nitrile oxides through dehydration. This method is less common for intermolecular cycloadditions but can be effective in certain contexts.

The choice of method depends on the specific substrate, desired reaction conditions (e.g., temperature, pH), and tolerance of functional groups. For sensitive substrates, the milder oxidative methods are often preferred.

Regioselectivity in Isoxazole Formation

When unsymmetrical alkynes are used as dipolarophiles, the issue of regioselectivity arises, as two different regioisomeric isoxazoles can potentially be formed (3,4- and 3,5-disubstituted). In many cases, particularly with terminal alkynes, the reaction proceeds with high regioselectivity to afford the 3,5-disubstituted isoxazole.[13][14] This selectivity is governed by a combination of steric and electronic factors in the transition state of the cycloaddition. For certain applications, specific catalysts or reaction conditions can be employed to control and even reverse the regioselectivity.[16][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Dehydrohalogenation of Hydroximoyl Halides

This protocol is a robust and widely applicable method for the synthesis of a variety of 3,5-disubstituted isoxazoles.

Materials:

  • Aldoxime (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dry dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) in dry DCM (5 mL) at 0 °C under an inert atmosphere, add NCS (1.1 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes. The formation of the hydroximoyl chloride can be monitored by TLC.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Slowly add a solution of triethylamine (1.5 mmol) in dry DCM (5 mL) to the reaction mixture at 0 °C over a period of 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting materials are consumed (monitored by TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Hypervalent Iodine-Mediated Synthesis of 3,5-Disubstituted Isoxazoles

This protocol offers a milder alternative for the in situ generation of nitrile oxides and is often faster and higher yielding.[13][14]

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol)

  • Methanol (MeOH) or a mixture of MeOH/H₂O (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in methanol (5 mL).

  • To this stirred solution at room temperature, add PIFA (1.1 mmol) in one portion.

  • The reaction is typically rapid and can be complete within minutes to a few hours. Monitor the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Data Presentation: Substrate Scope and Yields

The 1,3-dipolar cycloaddition for isoxazole synthesis is compatible with a wide range of functional groups on both the nitrile oxide precursor and the alkyne. The following table summarizes representative examples from the literature.

EntryAldoxime (R¹)Alkyne (R²)MethodProductYield (%)Reference
1Benzaldehyde oximePhenylacetylenePIFA, MeOH3,5-Diphenylisoxazole95[14]
24-Methoxybenzaldehyde oxime1-Ethynyl-2-fluorobenzenePIFA, MeOH/H₂O5-(2-Fluorophenyl)-3-(4-methoxyphenyl)isoxazoleHigh[15]
3Cyclohexanecarboxaldehyde oximeStyrenet-BuOI, Dioxane3-Cyclohexyl-5-phenyl-4,5-dihydroisoxazole78[11]
44-Chlorobenzaldehyde oximePropargyl alcoholNCS, Et₃N, DMF(3-(4-Chlorophenyl)isoxazol-5-yl)methanolGood[12]

Workflow for Isoxazole Synthesis

The general workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition is outlined in the diagram below.

Workflow start Start: Select Aldoxime and Alkyne reagent_prep Reagent Preparation and Solvent Selection start->reagent_prep reaction_setup Reaction Setup under Appropriate Conditions (Temperature, Atmosphere) reagent_prep->reaction_setup nitrile_oxide_gen In Situ Generation of Nitrile Oxide reaction_setup->nitrile_oxide_gen cycloaddition [3+2] Cycloaddition nitrile_oxide_gen->cycloaddition workup Reaction Quenching and Extraction cycloaddition->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization of Isoxazole Product (NMR, MS, etc.) purification->characterization end End: Pure Isoxazole characterization->end

Caption: General experimental workflow for isoxazole synthesis.

Conclusion and Future Perspectives

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes remains a cornerstone of isoxazole synthesis, offering a highly efficient, regioselective, and versatile route to this important class of heterocycles. The development of milder and more environmentally friendly methods, such as those employing hypervalent iodine reagents or mechanochemistry, has further expanded the utility of this transformation.[5][8] As the demand for novel molecular entities in drug discovery and materials science continues to grow, further innovations in catalytic and asymmetric cycloaddition reactions for isoxazole synthesis are anticipated, paving the way for the creation of even more complex and functionalized isoxazole derivatives.[18][19]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Enantioselective Synthesis of Isoxazoline N-Oxides via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Nitro-Containing Allylic Carbon
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
  • Model cycloaddition reactions of the nitrile oxide generated upon...
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing.
  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silyl
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.
  • Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles. Request PDF.
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Enantioselective Synthesis of Isoxazolines by 1,3-Dipolar Cycloaddition. Sci-Hub.

Sources

Application Notes and Protocols for the Characterization of Methyl 3-isopropylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

Methyl 3-isopropylisoxazole-5-carboxylate is a heterocyclic compound of interest in pharmaceutical and agrochemical research due to the versatile biological activities associated with the isoxazole scaffold. As a key intermediate or final product in drug discovery and development, its unambiguous characterization is paramount for quality control, regulatory submission, and ensuring the reliability of biological data. This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of this molecule, moving beyond a simple listing of techniques to explain the rationale behind the experimental choices.

These protocols are designed to be self-validating, providing a framework for researchers to confirm the identity, purity, and structural integrity of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a molecule is critical for the selection and optimization of analytical methods. While experimental data for this compound is not extensively published, we can infer its properties based on its structure and data from analogous compounds.

Structure:

PropertyPredicted/Estimated ValueSignificance for Analytical Methods
Molecular Formula C₈H₁₁NO₃Essential for mass spectrometry and elemental analysis.
Molecular Weight 185.18 g/mol Determines the m/z value in mass spectrometry.
Boiling Point ~250-280 °CInfluences the choice of GC-MS versus LC-MS and sets GC oven temperature parameters.
Melting Point Not readily available (likely a low-melting solid or oil)Important for sample handling and choice of solid-state vs. solution-state analysis.
Solubility Soluble in common organic solvents (e.g., methanol, acetonitrile, chloroform, ethyl acetate). Limited solubility in water.Dictates the choice of solvents for HPLC mobile phases, NMR sample preparation, and extraction procedures.
UV Absorbance Expected to have UV absorbance due to the conjugated isoxazole ring system.Enables detection by UV-Vis detectors in HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase method is the most appropriate starting point for this compound given its moderate polarity.

Causality Behind Experimental Choices:
  • Reverse-Phase Chromatography: The analyte is relatively non-polar to moderately polar, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • C18 Column: A C18 (octadecyl) column is a versatile and robust choice for the separation of a wide range of organic molecules and provides a good starting point for method development.

  • Methanol/Water Mobile Phase: This is a common, effective, and relatively inexpensive mobile phase for reverse-phase HPLC. The gradient elution allows for the separation of impurities with a range of polarities.

  • UV Detection: The conjugated isoxazole ring is expected to have a significant UV chromophore, allowing for sensitive detection.

HPLC Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade methanol

  • HPLC-grade water

  • This compound standard and sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 95% to 50% B20-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by UV scan)

Data Analysis:

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/% Area integrate->calculate quantify Quantify (Calibration Curve) integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect tic Analyze TIC detect->tic spectrum Interpret Mass Spectrum tic->spectrum library Compare to Library (optional) spectrum->library NMR_Logic cluster_input Input cluster_analysis NMR Analysis cluster_output Structural Information molecule This compound h_nmr ¹H NMR molecule->h_nmr c_nmr ¹³C NMR molecule->c_nmr proton_env Proton Environments & Connectivity h_nmr->proton_env carbon_backbone Carbon Skeleton c_nmr->carbon_backbone structure Unambiguous Structure proton_env->structure carbon_backbone->structure FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_ftir FT-IR Spectroscopy cluster_data Data Interpretation grind_sample Grind Sample mix_kbr Mix with KBr grind_sample->mix_kbr press_pellet Press into Pellet mix_kbr->press_pellet background Acquire Background press_pellet->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum identify_peaks Identify Characteristic Peaks acquire_spectrum->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

Application Notes & Protocols: High-Throughput Library Synthesis Utilizing Methyl 3-isopropylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a "privileged scaffold" for the design of novel therapeutic agents. Isoxazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4]

Parallel synthesis has emerged as a cornerstone of modern drug discovery, enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening.[4][5] This application note provides a detailed guide for leveraging methyl 3-isopropylisoxazole-5-carboxylate as a versatile building block for the solution-phase parallel synthesis of a diverse library of isoxazole-5-carboxamides. This workflow is designed for efficiency and is amenable to automation, facilitating the exploration of vast chemical space around the isoxazole core.

This compound is an ideal starting material for library synthesis due to two key features:

  • The Stable Isoxazole Core: The 3-isopropyl substituent provides a degree of lipophilicity and a fixed structural element.

  • The Reactive Ester Handle: The methyl ester at the 5-position serves as a convenient functional group for diversification through a two-step hydrolysis and amidation sequence.

This guide will detail the protocols for the high-throughput saponification of the methyl ester to the corresponding carboxylic acid, followed by a parallel amide coupling with a diverse library of primary and secondary amines.

Overall Workflow for Parallel Amide Library Synthesis

The strategy employs a two-stage, one-pot (per well) approach conducted in a 96-well plate format. The workflow is designed to minimize sample handling and purification steps, making it highly efficient for library generation.

G cluster_0 Stage 1: Parallel Hydrolysis cluster_1 Stage 2: Parallel Amide Coupling start Array this compound in 96-Well Plate hydrolysis Add LiOH solution (THF/H2O/MeOH) start->hydrolysis agitate_heat Agitate at 50°C hydrolysis->agitate_heat acidify Acidify with aq. HCl agitate_heat->acidify evaporate1 Evaporate to Dryness acidify->evaporate1 dissolve Dissolve Carboxylic Acid Intermediate in Anhydrous DMF evaporate1->dissolve Transition to Stage 2 add_reagents Dispense Amine Library & Coupling Reagents (HATU/DIPEA) dissolve->add_reagents agitate_rt Agitate at Room Temperature add_reagents->agitate_rt workup High-Throughput Purification (e.g., SPE Catch-and-Release) agitate_rt->workup final_plate Final Library Plate of 3-isopropylisoxazole-5-carboxamides workup->final_plate

Sources

Application Note & Protocols: Strategic Derivatization of Methyl 3-isopropylisoxazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous clinically relevant pharmaceuticals.[1][2] Its unique electronic properties and synthetic versatility make it an attractive starting point for drug discovery campaigns.[3] This guide provides a detailed strategic framework and validated experimental protocols for the systematic derivatization of a model scaffold, Methyl 3-isopropylisoxazole-5-carboxylate. The primary objective is to generate a chemically diverse library of analogues suitable for comprehensive Structure-Activity Relationship (SAR) studies. We will focus on the most synthetically tractable handle, the C5-ester, detailing its conversion into a versatile carboxylic acid intermediate and subsequent elaboration into diverse amide, ester, and alcohol functionalities. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only execute the synthesis but also logically troubleshoot and adapt these methods for their specific biological targets.

Strategic Overview: Mapping the Derivatization Pathways

The parent scaffold, this compound, offers three primary regions for chemical modification: the C5-ester, the C3-isopropyl group, and the isoxazole ring itself. From a strategic perspective, the C5-ester represents the most facile and versatile handle for introducing molecular diversity. Direct functionalization of the C3-isopropyl group is challenging, and modification of the isoxazole ring often requires more complex, multi-step syntheses.[4] Therefore, our core strategy centers on leveraging the reactivity of the C5-position.

The overall workflow is designed to create a key intermediate, 3-isopropylisoxazole-5-carboxylic acid , from which multiple derivatization cascades can be initiated. This approach maximizes synthetic efficiency, allowing for the rapid generation of a focused library of compounds from a common precursor.

G start This compound (Starting Material) intermediate 3-isopropylisoxazole-5-carboxylic acid (Key Intermediate) start->intermediate Hydrolysis path1 Amide Library (R-NH-C=O-) intermediate->path1 Amide Coupling path2 Alcohol Derivative (-CH2OH) intermediate->path2 Reduction path3 Ester Library (R-O-C=O-) intermediate->path3 Esterification G acid 3-isopropylisoxazole- 5-carboxylic acid activated Activated Intermediate (e.g., O-acylisourea) acid->activated EDC, DMAP amide Target Amide activated->amide amine Primary/Secondary Amine (R1R2NH) amine->amide Nucleophilic Attack G synthesis Synthesize Focused Library (Protocols 1-3) screening Biological Screening (e.g., in vitro assay) synthesis->screening analysis Data Analysis (Identify Trends) screening->analysis design Design Next-Generation Analogs analysis->design design->synthesis Iterative Refinement

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The Strategic Application of Methyl 3-isopropylisoxazole-5-carboxylate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in a multitude of approved therapeutic agents, demonstrating a remarkable breadth of biological activities including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] The unique electronic and steric properties of the isoxazole moiety contribute to its versatility, allowing for favorable interactions with enzyme active sites and receptors.

This guide focuses on a specific, yet highly valuable derivative: methyl 3-isopropylisoxazole-5-carboxylate . The strategic incorporation of an isopropyl group at the 3-position and a methyl ester at the 5-position provides a versatile building block for the synthesis of more complex and potent drug candidates. The isopropyl group can impart favorable lipophilicity and metabolic stability, while the methyl ester serves as a convenient handle for further chemical elaboration, such as amide bond formation.

This document provides a comprehensive overview of the synthesis and potential applications of this compound, complete with detailed experimental protocols and insights into the rationale behind the synthetic strategies.

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The most convergent and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] This reaction is a powerful tool in heterocyclic chemistry, allowing for the rapid construction of the isoxazole ring with good regioselectivity.

For the synthesis of this compound, the key precursors are isobutyraldoxime (to generate the isopropyl-substituted nitrile oxide) and methyl propiolate (the alkyne dipolarophile).

Diagram 1: General Scheme for 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_intermediate In situ generated cluster_product Product Isobutyraldoxime Isobutyraldoxime NitrileOxide Isopropyl Nitrile Oxide (1,3-dipole) Isobutyraldoxime->NitrileOxide Oxidation MethylPropiolate Methyl Propiolate Isoxazole This compound MethylPropiolate->Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition

Caption: Synthesis of the target isoxazole via 1,3-dipolar cycloaddition.

Detailed Synthetic Protocol: Preparation of this compound

This protocol is based on established methodologies for 1,3-dipolar cycloadditions and is adapted for the specific synthesis of the title compound.

PART 1: In situ Generation of Isopropyl Nitrile Oxide

The nitrile oxide intermediate is highly reactive and is therefore generated in situ from the corresponding aldoxime. A common method involves the oxidation of the aldoxime using a mild oxidizing agent.

Materials and Reagents:

  • Isobutyraldoxime

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyraldoxime (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., NCS, 1.1 equivalents) in the same solvent to the cooled solution of the aldoxime.

  • After the addition of the oxidizing agent, add the base (e.g., TEA, 1.2 equivalents) dropwise to the reaction mixture. The formation of the nitrile oxide is often accompanied by the precipitation of the succinimide or sodium chloride byproduct.

  • Stir the reaction mixture at 0 °C for 30-60 minutes. The resulting solution/suspension containing the isopropyl nitrile oxide is used directly in the next step without isolation.

PART 2: 1,3-Dipolar Cycloaddition

Materials and Reagents:

  • Methyl propiolate

  • The solution of isopropyl nitrile oxide generated in Part 1

Procedure:

  • To the reaction mixture containing the in situ generated isopropyl nitrile oxide, slowly add methyl propiolate (1.0 equivalent) at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Expected Characterization Data (Based on Structurally Similar Compounds):

Technique Expected Observations
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet), the methyl ester group (a singlet), and the isoxazole ring proton (a singlet).
¹³C NMR Resonances for the isopropyl carbons, the methyl ester carbon, the ester carbonyl carbon, and the isoxazole ring carbons.[6]
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product.

Application in Medicinal Chemistry: A Versatile Scaffold for Bioactive Molecules

This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted to other functional groups, most commonly an amide, which is a key structural motif in many drug molecules.

Diagram 2: Workflow for Derivatization

G Start This compound Hydrolysis Hydrolysis (e.g., LiOH, NaOH) Start->Hydrolysis Acid 3-isopropylisoxazole-5-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (e.g., EDC, HATU) Acid->Amidation Amide 3-isopropylisoxazole-5-carboxamides Amidation->Amide Bioactive Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Modulators) Amide->Bioactive

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isoxazole derivatives. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively optimize your reaction conditions for robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about isoxazole synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The two most prevalent strategies for constructing the isoxazole core are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (or alkene to form an isoxazoline) and the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[1] The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is particularly versatile and widely used. Copper-catalyzed versions of this reaction are common for achieving high regioselectivity.[2][3]

Q2: My isoxazole product appears to be unstable. What conditions can cause the isoxazole ring to decompose?

A2: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions.[4] Be mindful of the following:

  • Strongly Basic Conditions: Some isoxazoles may undergo ring-opening.[4]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a common method for cleaving the N-O bond.[4]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[5][4]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[4]

Q3: What is the primary cause of regioisomer formation in isoxazole synthesis?

A3: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical alkynes in 1,3-dipolar cycloadditions or unsymmetrical 1,3-dicarbonyl compounds in condensations with hydroxylamine.[4] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors of the reactants.[4][6] For a detailed guide on controlling regioselectivity, please refer to Troubleshooting Guide 2.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Troubleshooting Guide 1: Low or No Product Yield

Issue: My reaction is resulting in a low yield or no desired isoxazole product.

This is one of the most common issues in synthesis. A systematic approach, starting from your reagents and moving through the reaction setup, is the most effective way to diagnose the problem.

  • Starting Material Integrity:

    • Purity: Have you confirmed the purity of your starting materials (e.g., by NMR, LC-MS)? Impurities can inhibit the reaction or lead to side products.

    • Stability: Are your precursors stable under storage conditions? For instance, nitrile oxide precursors should be handled with care. 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which might affect their reactivity.[4]

  • Reaction Conditions:

    • Temperature: Is the reaction temperature optimal? For the in situ generation of nitrile oxides, low temperatures are often required initially to prevent dimerization, followed by warming to facilitate the cycloaddition.[4]

    • Reaction Time: Are you monitoring the reaction progress (e.g., by TLC or LC-MS)? Insufficient time leads to incomplete conversion, while prolonged reaction times can cause product degradation.[4]

    • Atmosphere: Is your reaction sensitive to air or moisture? If so, ensure you are using appropriate inert atmosphere techniques (e.g., nitrogen or argon).

Below is a logical workflow to help you pinpoint the source of low yield.

LowYield_Troubleshooting Start Low or No Yield Observed Check_Reagents Verify Starting Material Purity & Stability Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Check_Reagents->Monitor_Reaction If reagents are OK Check_Conditions->Monitor_Reaction If conditions seem correct Optimize_Stoichiometry Optimize Reagent Stoichiometry Monitor_Reaction->Optimize_Stoichiometry If incomplete conversion Screen_Solvents Screen Different Solvents Monitor_Reaction->Screen_Solvents If poor solubility or side products Success Improved Yield Optimize_Stoichiometry->Success Screen_Catalysts Screen Catalysts / Bases Screen_Solvents->Screen_Catalysts Screen_Catalysts->Success

Caption: Troubleshooting logic for low reaction yield.

  • Intermediate Stability (for 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerization to form furoxans, especially at high concentrations.[4]

    • Mitigation Strategy: Generate the nitrile oxide in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor (e.g., an oxime or hydroximoyl chloride) to the reaction mixture can maintain a low concentration of the intermediate and favor the desired cycloaddition over dimerization.[4]

  • Alternative Activation Methods: If thermal conditions are failing, consider alternative energy sources. Ultrasound irradiation has been shown to improve yields and significantly reduce reaction times in some isoxazole syntheses.[7][8]

Troubleshooting Guide 2: Formation of Regioisomers

Issue: My reaction is producing a mixture of isoxazole regioisomers, making purification difficult and lowering the yield of the desired product.

Controlling regioselectivity is a key challenge when using unsymmetrical starting materials. The strategy for addressing this depends heavily on the synthetic method employed.

Regioisomer_Troubleshooting Start Mixture of Regioisomers Observed Select_Method Which Synthesis Method? Start->Select_Method Claisen Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) Select_Method->Claisen Condensation Cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Select_Method->Cycloaddition Cycloaddition Claisen_Actions Modify pH (acidic often favors one isomer) Change Solvent (e.g., EtOH vs. MeCN) Use β-enamino diketone derivatives Claisen->Claisen_Actions Cycloaddition_Actions Change Solvent Polarity Add a Lewis Acid Catalyst (e.g., BF3·OEt2) Modify electronic properties of reactants Use Copper-Catalysis for terminal alkynes Cycloaddition->Cycloaddition_Actions Success Improved Regioselectivity Claisen_Actions->Success Cycloaddition_Actions->Success

Caption: A decision-making flowchart for addressing regioselectivity issues.[4]

ParameterInfluence on RegioselectivityRecommendations & Examples
Solvent Solvent polarity can influence the transition state energies of the two possible regioisomeric pathways, thereby favoring one over the other.[4][9]For 1,3-dipolar cycloadditions, screen a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile, DMF). For Claisen-type condensations, adjusting the solvent (e.g., Ethanol vs. Methanol) can alter the outcome.[6]
Catalyst Lewis acids can coordinate to the reactants, altering their electronic properties and sterically directing the approach of the other reactant.[6] Transition metals, particularly copper(I), are highly effective for controlling regioselectivity in reactions with terminal alkynes.[2][10]For cycloadditions, consider adding a Lewis acid like BF₃·OEt₂.[6] For reactions involving terminal alkynes, employing a copper(I) catalyst (e.g., CuI, Cu(OTf)₂) often provides excellent regiocontrol, leading exclusively to the 3,5-disubstituted isoxazole.[2][11]
Temperature The activation energy difference between the two regioisomeric pathways may be small. Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation barrier.Systematically lower the reaction temperature and monitor the regioisomeric ratio by LC-MS or ¹H NMR of the crude product.
Substrate Modification Modifying the electronic nature (electron-donating vs. electron-withdrawing groups) or steric bulk of your substrates can dramatically influence regioselectivity.[6]For Claisen-type syntheses, using β-enamino diketone derivatives can offer better regiochemical control.[6][12] For cycloadditions, changing a substituent on the alkyne or the nitrile oxide precursor can flip the regiochemical preference.
Troubleshooting Guide 3: Difficult Purification

Issue: My crude product is a complex mixture, and I'm struggling to isolate the pure isoxazole.

Purification challenges often arise from the presence of unreacted starting materials, side products (like furoxans), or regioisomers with very similar polarities.[4]

  • Column Chromatography: This remains the most common purification technique.

    • Solvent System Screening: Before committing to a large-scale column, perform a thorough screening of solvent systems using Thin-Layer Chromatography (TLC). Test various combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents.

    • Additive Modifiers: Sometimes, the addition of a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the eluent can significantly improve the separation of polar or basic/acidic compounds, respectively.[4]

  • Crystallization: If your desired product is a solid, crystallization can be a powerful purification method, often superior to chromatography for removing closely related isomers.

    • Solvent Screening: Experiment with a variety of single-solvent and dual-solvent systems to find conditions that induce crystallization of the desired product while leaving impurities in the mother liquor.

  • Chemical Derivatization: In particularly challenging cases where isomers are inseparable, consider a derivatization strategy.

    • Procedure: Selectively react one isomer with a reagent to form a derivative with significantly different physical properties (e.g., polarity). Separate the derivative and then cleave the modifying group to regenerate the pure desired isomer.[4] This is an advanced technique and should be considered when other methods fail.

Section 3: Experimental Protocols

To provide a practical context, here are representative, detailed protocols for common isoxazole synthesis methods.

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition (in situ Nitrile Oxide Generation)

This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne, a method known for its convenience and high regioselectivity when catalyzed by copper(I).[2]

Dipolar_Cycloaddition_Workflow Step1 Step 1: Combine Aldoxime, Alkyne, Catalyst & Solvent Step2 Step 2: Add Base (e.g., Triethylamine) to generate Nitrile Oxide in situ Step1->Step2 Step3 Step 3: Stir at RT Monitor by TLC Step2->Step3 Step4 Step 4: Aqueous Workup & Extraction Step3->Step4 Step5 Step 5: Purification (Column Chromatography) Step4->Step5

Caption: General workflow for 1,3-dipolar cycloaddition.

Methodology:

  • To a stirred solution of the terminal alkyne (1.0 eq.), the aldoxime (1.1 eq.), and a copper(I) source (e.g., CuI, 5 mol%) in a suitable solvent (e.g., THF, CH₂Cl₂) at room temperature, add a base (e.g., triethylamine, 1.2 eq.) dropwise.

  • The reaction mixture is stirred at room temperature.

  • Monitor the reaction progress by TLC until the starting alkyne is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: General Procedure for Claisen-type Condensation in Aqueous Media

This protocol outlines a green and efficient synthesis of 5-arylisoxazoles from β-enaminoketones and hydroxylamine hydrochloride in water, often requiring no further purification beyond filtration.[13]

Methodology:

  • In a round-bottom flask, suspend 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 eq.) and hydroxylamine hydrochloride (1.0-1.2 eq.) in water (approx. 0.2 M concentration).

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction by TLC. The formation of a precipitate is often observed as the reaction progresses.

  • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Collect the precipitated product by suction filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure 5-arylisoxazole. This method often avoids the need for chromatographic purification.[13]

References

  • BenchChem. (2025).
  • Al-Mulla, A. (2024).
  • Shafi, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Journal of Organic Chemistry.
  • da Silva, W. R., et al. (2018).
  • Reddy, R. P., et al. (2011). Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Isoxazole. Wikipedia.
  • Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry.
  • Synfacts. (2017). Copper-Catalyzed Synthesis of Isoxazoles from Nitroalkanes and Alkynes. Thieme Connect.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Kumar, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia.
  • BenchChem. (2025).
  • Al-Mulla, A. (2024).
  • Chavan, P., & Tupare, S. (2024). Construction of Isoxazole ring: An Overview. Biointerafaces in Technology and Sustainability.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • Tu, S-J., et al. (2012).

Sources

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isoxazole synthesis. Instead of a generic overview, this guide functions as a troubleshooting manual, addressing the specific side reactions and challenges that frequently arise during experimental work. The question-and-answer format allows you to quickly identify your issue and find robust, scientifically-grounded solutions.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most common problems encountered in the laboratory, from low yields to the formation of complex isomeric mixtures. Each answer delves into the root chemical principles and provides actionable protocols to optimize your reaction.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Answer: Low or non-existent yields in isoxazole synthesis are a frequent issue, but they can typically be traced back to a few key areas: the integrity of your starting materials, the stability of reactive intermediates, or suboptimal reaction conditions. A systematic troubleshooting approach is the most effective way to diagnose and solve the problem.

Potential causes and solutions are outlined below:

  • Starting Material Integrity:

    • 1,3-Dicarbonyls (for condensation reactions): These compounds can exist as a mixture of keto-enol tautomers, which can impact reactivity. Ensure the purity of your dicarbonyl substrate. For β-keto esters, be aware of potential side reactions like self-condensation or hydrolysis, especially under harsh basic or acidic conditions.[1][2][3]

    • Nitrile Oxide Precursors (for cycloadditions): Aldoximes and hydroximoyl halides, common precursors to nitrile oxides, can degrade over time. Verify their purity and consider fresh preparation or purification if they have been stored for an extended period.

    • Alkynes (for cycloadditions): Ensure the terminal alkyne is pure and has not undergone side reactions, particularly if it contains other sensitive functional groups.

  • Reactive Intermediate Instability:

    • Nitrile Oxide Dimerization: The primary culprit for low yields in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[4][5] This is especially problematic at high concentrations or in the absence of a reactive alkyne.

      • Solution: Generate the nitrile oxide in situ at a low temperature (e.g., 0 °C) and in the presence of the alkyne. Slow addition of the oxidizing agent (for aldoximes) or base (for hydroximoyl chlorides) to the reaction mixture containing the alkyne can keep the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature control is critical. While nitrile oxide generation may require low temperatures to prevent dimerization, the subsequent cycloaddition step often needs to be warmed to room temperature or heated to proceed at a reasonable rate.[4]

    • Reaction Time: An insufficient reaction time will lead to low conversion, while an excessively long time can result in product degradation or the formation of byproducts. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[4]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low or No Yield Observed sub1 Verify Starting Material Purity & Reactivity (NMR, LC-MS) start->sub1 sub2 Optimize Reaction Conditions start->sub2 sub3 Assess Product Stability start->sub3 action1a Purify or resynthesize starting materials. sub1->action1a action2a Isolate Nitrile Oxide Dimer (Furoxan)? sub2->action2a action2c Monitor reaction via TLC/LC-MS to determine optimal time. sub2->action2c action2d Screen different solvents and temperatures. sub2->action2d action3a Analyze workup and purification steps. Avoid strong acids/bases or high heat. sub3->action3a end_node Improved Yield action1a->end_node action2b Use in situ generation of nitrile oxide. Employ slow addition of reagents. action2a->action2b Yes action2b->end_node action2c->end_node action2d->end_node action3a->end_node G start Mixture of Regioisomers Observed q1 Which Synthesis Method? start->q1 claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) q1->claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) q1->cyclo claisen_sol1 Adjust pH (screen acidic, basic, and neutral conditions) claisen->claisen_sol1 claisen_sol2 Change Solvent (e.g., EtOH vs. MeCN) claisen->claisen_sol2 claisen_sol3 Use β-enamino diketone derivative for enhanced control claisen->claisen_sol3 end_node Improved Regioselectivity claisen_sol1->end_node claisen_sol2->end_node claisen_sol3->end_node cyclo_sol1 Is alkyne terminal? cyclo->cyclo_sol1 cyclo_sol2 Use Copper(I) catalyst (e.g., CuI, CuSO4/Na-Ascorbate) cyclo_sol1->cyclo_sol2 Yes cyclo_sol3 Modify electronic properties of alkyne or nitrile oxide substituents cyclo_sol1->cyclo_sol3 No cyclo_sol2->end_node cyclo_sol3->end_node

Caption: A decision-making flowchart for addressing regioselectivity.
Question 3: I've isolated an isoxazoline N-oxide instead of the expected isoxazole. Why did this happen and how can I fix it?

Answer: The formation of an isoxazoline N-oxide is common when synthesizing isoxazoles from aldehydes and primary nitro compounds. [6]In this reaction, the N-oxide is a stable intermediate that requires a subsequent dehydration step to form the aromatic isoxazole ring.

  • Mechanism of Formation: The reaction proceeds via the formation of a β-dinitro derivative or a related intermediate, which then cyclizes to the isoxazoline N-oxide. [6]Whether the reaction stops at this stage or proceeds to the isoxazole depends on the reaction conditions.

  • Promoting Dehydration:

    • Temperature: Higher reaction temperatures generally favor the elimination of water to yield the isoxazole. If you are isolating the N-oxide, simply increasing the reaction temperature or the reflux time may be sufficient to drive the reaction to completion. [7] * Dehydrating Agents: If heat alone is insufficient, you can re-subject the isolated N-oxide to dehydrating conditions. Common reagents for this include acetic anhydride, trifluoroacetic anhydride (TFAA), or phosphorus oxychloride (POCl₃).

ConditionLikely ProductRationale
Low Temperature (e.g., 40 °C)Isoxazoline N-oxideThe energy barrier for the final dehydration step is not overcome. [7]
High Temperature (e.g., 80 °C)IsoxazoleSufficient thermal energy is provided to drive the elimination of water. [7]
Post-reaction workupIsoxazoleAddition of a dehydrating agent to the isolated N-oxide.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my 3,5-disubstituted isoxazole from regioisomers and furoxan byproducts?

A1: Purification can be challenging because these byproducts often have similar polarities to the desired product.

  • Column Chromatography: This is the most effective method. A systematic screening of solvent systems using TLC is essential. Start with a nonpolar system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Sometimes, a ternary system (three solvents) or the addition of a small amount of triethylamine (to neutralize silica gel acidity) or acetic acid can significantly improve separation. [4]* Crystallization: If your product is a solid, recrystallization can be an excellent method for removing small amounts of impurities, especially isomers.

Q2: Are isoxazole rings stable to common synthetic reagents?

A2: The isoxazole ring is generally stable, but the N-O bond is its weakest point and can be cleaved under certain conditions.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd), Raney Nickel, or other reducing agents. [4]This can be a synthetic liability or a useful transformation to access other structures.

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases like sodium hydroxide or potassium tert-butoxide, particularly with heating. [4]* Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring. [4]If your compound is light-sensitive, protect it from light during reaction and storage.

Q3: What are the primary safety concerns when generating nitrile oxides?

A3: Nitrile oxides are highly reactive and potentially unstable intermediates. For this reason, they are almost always generated and used in situ without isolation. [4]When using oxidants like chloramine-T or hypervalent iodine reagents to generate nitrile oxides from aldoximes, follow standard laboratory safety procedures, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).

Part 3: Key Experimental Protocols

Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from a highly reliable procedure that minimizes side reactions like furoxan formation and ensures high regioselectivity for terminal alkynes. [8]

  • Step 1: Aldoxime Formation.

    • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) in a suitable solvent like a t-BuOH/water mixture (1:1).

    • Add hydroxylamine hydrochloride (1.1 eq.) and sodium bicarbonate (1.2 eq.).

    • Stir the mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis shows complete conversion of the aldehyde. Do not isolate the aldoxime.

  • Step 2: In Situ Nitrile Oxide Generation and Cycloaddition.

    • To the crude aldoxime mixture, add the terminal alkyne (1.0 eq.).

    • Add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.05 eq.). The mixture should turn a light green/yellow.

    • Add chloramine-T trihydrate (1.05 eq.) portion-wise over 10-15 minutes. The reaction is often exothermic.

    • Stir at room temperature for 4-16 hours, monitoring by TLC/LC-MS.

  • Step 3: Workup and Purification.

    • Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Kumar, A., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253.
  • ResearchGate. (n.d.). Synthesis of isoxazoline N‐oxides 5 and isoxazole‐5‐carboxamides 6.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
  • Gontcharov, A. V., et al. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH.
  • da Silva, A. C. A., et al. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH.
  • Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9247-9259.
  • Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones.
  • ResearchGate. (n.d.). New Approach for the Synthesis of Isoxazoline- N -oxides.
  • Fokin, V. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters, 7(8), 1569-1572.
  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters.
  • ResearchGate. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • ResearchGate. (2021). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

Sources

Technical Support Center: Synthesis of Methyl 3-isopropylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of Methyl 3-isopropylisoxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you optimize your reaction yield and purity. Our approach is built on explaining the fundamental causality behind each experimental step, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions are presented in a question-and-answer format to directly resolve common challenges.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors throughout the two-step synthesis (Claisen condensation followed by cyclization).

  • Cause A: Incomplete Claisen Condensation (Step 1)

    • Scientific Rationale: The first step involves a Claisen condensation between 3-methyl-2-butanone and dimethyl oxalate, facilitated by a strong base like sodium methoxide (or sodium metal in methanol). This reaction is an equilibrium process. To drive it towards the product (methyl 5-methyl-2,4-dioxohexanoate), it's crucial to use a sufficiently strong base and anhydrous conditions. Water can consume the base and hydrolyze the ester, shifting the equilibrium back to the reactants.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure all reagents, especially the solvent (methanol or ethanol) and dimethyl oxalate, are anhydrous. Dry solvents using standard laboratory procedures if necessary. Use freshly opened or properly stored sodium methoxide.

      • Base Stoichiometry: Use at least one full equivalent of the base. An insufficient amount will lead to an incomplete reaction.

      • Temperature Control: The initial addition should be performed at a low temperature (0-5 °C) to control the exothermicity of the reaction. However, allowing the reaction to warm to room temperature or even gentle heating (as described in some procedures) may be necessary to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cause B: Inefficient Cyclization (Step 2)

    • Scientific Rationale: The cyclization of the intermediate diketoester with hydroxylamine hydrochloride forms the isoxazole ring. The pH of the reaction is critical. The reaction is typically heated to reflux to ensure completion.[1]

    • Troubleshooting Steps:

      • pH Adjustment: While the protocol uses hydroxylamine hydrochloride, the reaction proceeds more efficiently under slightly acidic to neutral conditions. Some protocols may add a mild base to neutralize the HCl as the reaction proceeds. However, the procedure adapted from a similar synthesis shows success without an additional base, relying on the reaction conditions to facilitate the cyclization.[1]

      • Reaction Time & Temperature: Ensure the reaction is refluxed for the recommended duration. An incomplete reaction will leave starting material in the mixture, lowering the final yield. Again, monitor via TLC.

  • Cause C: Product Loss During Workup & Purification

    • Scientific Rationale: The final product is an oil or low-melting solid. Significant product can be lost during aqueous workup if the pH is not controlled or if extractions are not performed thoroughly. Emulsion formation can also trap the product.

    • Troubleshooting Steps:

      • Efficient Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

      • Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.

      • Purification Method: Use silica gel column chromatography for purification. Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation from impurities.

Question 2: I'm observing multiple spots on my TLC plate after the reaction, indicating significant impurity formation. What are these byproducts and how can I avoid them?

Answer: Impurity formation can arise from side reactions in both steps of the synthesis.

  • Potential Side Reactions:

    • Self-condensation of Ketone: The starting ketone (3-methyl-2-butanone) can undergo self-condensation under basic conditions, although this is generally less favorable than the Claisen condensation with the more electrophilic dimethyl oxalate.

    • Dimerization of Intermediates: While more common in 1,3-dipolar cycloadditions involving nitrile oxides, related side reactions can occur.[2]

    • Incomplete Cyclization or Alternative Cyclization Pathways: The diketoester intermediate has multiple reactive sites, and under suboptimal conditions, side products could form.

  • Mitigation Strategies:

    • Controlled Reagent Addition: Add the base and ketone/oxalate mixture slowly and at a controlled temperature (0-5 °C) to minimize side reactions.

    • Reaction Monitoring: Use TLC to monitor the reaction. If the reaction is stopped at the optimal time, the formation of degradation products can be minimized.

    • Purification: Careful column chromatography is the most effective way to remove impurities. Use a shallow solvent gradient to achieve the best separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this isoxazole synthesis? This synthesis follows a classical cyclocondensation pathway. It begins with a base-catalyzed Claisen condensation to form a 1,3-dicarbonyl intermediate. This intermediate then reacts with hydroxylamine. The hydroxylamine's nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.[3][4]

Q2: Can I use diethyl oxalate instead of dimethyl oxalate? Yes, you can use diethyl oxalate. This would result in the synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate. The reaction mechanism and conditions would be nearly identical, though you would use sodium ethoxide as the base in ethanol for optimal results.[1] The choice between the methyl and ethyl ester often depends on the subsequent steps in a larger synthetic scheme.

Q3: What are the critical safety precautions for this synthesis?

  • Sodium Metal/Sodium Methoxide: These are highly reactive and corrosive. Handle them in a fume hood, away from water, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Methanol and other organic solvents are flammable and toxic. Work in a well-ventilated fume hood.

  • Hydroxylamine Hydrochloride: This compound is a skin and respiratory irritant. Avoid inhalation of dust and direct contact.

Q4: Which analytical techniques should I use to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the isopropyl group (a doublet and a septet), the methyl ester singlet, and a singlet for the proton on the isoxazole ring. ¹³C NMR will confirm the number of unique carbons and their chemical environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak [M]+ or [M+H]+.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C=O of the ester, C=N, and N-O bonds of the isoxazole ring.

Optimized Experimental Protocol

This protocol is adapted from established procedures for similar isoxazole esters and is designed to maximize yield and purity.[1]

Workflow Overview

G cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization & Workup cluster_final Purification & Analysis reagents1 3-Methyl-2-butanone Dimethyl Oxalate Sodium Methoxide reaction1 Formation of Sodium enolate of Methyl 5-methyl-2,4-dioxohexanoate reagents1->reaction1 reagents2 Hydroxylamine HCl Methanol (Solvent) reaction1->reagents2 Intermediate reaction2 Cyclization to form Isoxazole Ring (Reflux) reagents2->reaction2 workup Aqueous Workup & Solvent Extraction reaction2->workup purify Column Chromatography workup->purify product Final Product: This compound purify->product analyze NMR, MS, IR Analysis product->analyze

Reagents and Quantities
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Sodium Methoxide54.0255.02.97 g
Methanol (anhydrous)32.04-50 mL
3-Methyl-2-butanone86.1350.05.1 mL (4.31 g)
Dimethyl Oxalate118.0950.05.90 g
Hydroxylamine HCl69.4975.05.21 g
Ethyl Acetate88.11-~150 mL
Hexanes--As needed for chromatography
Step-by-Step Methodology

Step 1: Synthesis of Methyl 5-methyl-2,4-dioxohexanoate (Intermediate)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add sodium methoxide (2.97 g, 55.0 mmol) and anhydrous methanol (25 mL). Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, prepare a mixture of 3-methyl-2-butanone (5.1 mL, 50.0 mmol) and dimethyl oxalate (5.90 g, 50.0 mmol).

  • Add the ketone/oxalate mixture dropwise to the cooled sodium methoxide suspension over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A thick precipitate will form.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ketone is consumed.

  • Cool the reaction mixture back to 0 °C. Do not proceed to a full workup; the intermediate will be used directly in the next step.

Step 2: Synthesis of this compound

  • To the reaction mixture from Step 1, add hydroxylamine hydrochloride (5.21 g, 75.0 mmol) and an additional 25 mL of methanol.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

  • Maintain the reflux for 2 hours, monitoring the formation of the product by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water (50 mL) and adjust the pH to ~5-6 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Step 3: Purification

  • Purify the crude oil using silica gel flash column chromatography.

  • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.

Troubleshooting Logic Diagram

Troubleshooting

References
  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. NIH. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. NIH. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC - NIH. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions for one of the most common hurdles in the development of isoxazole-based compounds: poor aqueous solubility. We will explore the underlying causes of this issue and provide a range of troubleshooting strategies, from simple formulation adjustments to advanced chemical and physical modification techniques.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why do many of my isoxazole derivatives exhibit poor aqueous solubility?

A: The limited aqueous solubility of many isoxazole derivatives is often intrinsic to their molecular structure. As heterocyclic compounds, their rigid, planar nature can promote strong intermolecular interactions in the solid state, leading to high crystal lattice energy.[1] This energy must be overcome for the compound to dissolve. Many of these molecules are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), meaning their dissolution in gastrointestinal fluids is the rate-limiting step for absorption.[2]

Q2: What are the direct consequences of poor solubility in my preclinical experiments?

A: Poor solubility can significantly impact your results at every stage. In in vitro biological assays, it can lead to compound precipitation in aqueous buffers, resulting in an underestimation of potency and inaccurate structure-activity relationship (SAR) data.[1] For in vivo studies, low solubility causes poor dissolution in the gastrointestinal tract, leading to low and erratic oral bioavailability, which complicates the interpretation of pharmacokinetic and pharmacodynamic data.[2]

Q3: How can I perform a quick assessment of my compound's solubility issues?

A: A preliminary assessment should involve determining the kinetic and thermodynamic solubility in various relevant media. This includes water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric and intestinal fluids (SGF and SIF). A compound is generally considered poorly soluble if its highest dose strength is not soluble in 250 mL of aqueous media over the physiological pH range of 1 to 7.5.[3]

Troubleshooting Guide: Strategies for Solubility Enhancement

Navigating the challenge of poor solubility requires a systematic approach. The choice of strategy depends on the physicochemical properties of your specific isoxazole derivative, such as its lipophilicity, melting point, thermal stability, and the presence of ionizable functional groups.

Q4: My compound is precipitating in my aqueous assay buffer during in vitro screening. What is a quick and effective solution?

A: For initial in vitro experiments, the use of a water-miscible organic co-solvent is a common and rapid solution.[1]

  • Primary Recommendation: Prepare a high-concentration stock solution of your isoxazole derivative in 100% dimethyl sulfoxide (DMSO). You can then dilute this stock into your aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid impacting cellular assays.

  • Causality: Co-solvents like DMSO reduce the polarity of the bulk solvent (water), which lowers the energy required to solvate the lipophilic drug molecule.

  • Critical Caveat: Be aware that co-solvents can influence biological assays.[1] Always run a vehicle control (buffer with the same final concentration of co-solvent) to ensure the observed effects are from your compound and not the solvent. Additionally, be mindful of the isoxazole ring's stability, as some derivatives can undergo base-catalyzed ring opening at basic pH, especially at elevated temperatures.[4]

Q5: I need to improve the oral bioavailability of my lead compound for animal studies. Which formulation strategy should I try first?

A: A tiered approach is recommended, starting with the simplest and most cost-effective methods. Particle size reduction is an excellent starting point.

  • Mechanism: Reducing the particle size of the drug substance increases its surface-area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a faster rate of dissolution.[2][5]

  • Techniques:

    • Micronization: Mechanical milling techniques can reduce particle size to the micron range (1-10 µm).[6] This is often sufficient for compounds that are "dissolution rate-limited" but not "solubility-limited."

    • Nanonization (Nanosuspensions): If micronization is insufficient, creating a nanosuspension (drug particles < 1 µm) can further enhance the dissolution rate and may also increase the saturation solubility.[7] Nanosuspensions are typically stabilized with surfactants or polymers to prevent particle agglomeration.[7]

The following workflow provides a logical path for selecting an appropriate solubility enhancement strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start Poorly Soluble Isoxazole Derivative phys_props Assess Physicochemical Properties (LogP, Tm, pKa, Stability) start->phys_props ionizable Ionizable Group? pKa 3-10? phys_props->ionizable lipophilic High LogP (>3)? Thermally Stable? thermolabile Thermally Labile? lipophilic->thermolabile No lipid Lipid-Based Formulation (SEDDS/SMEDDS) lipophilic->lipid Yes ionizable->lipophilic No salt Salt Formation / pH Mod. ionizable->salt Yes solid_disp Amorphous Solid Dispersion thermolabile->solid_disp No (Use Hot Melt Extrusion) complex Cyclodextrin Complexation thermolabile->complex Yes (Use Solvent Evap./Spray Drying) ps_red Particle Size Reduction (Micronization/Nanonization) lipid->ps_red If insufficient solid_disp->ps_red If insufficient complex->ps_red If insufficient salt->ps_red If insufficient G cluster_0 Amorphous Solid Dispersion crystalline Crystalline Drug Ordered Lattice (Low Energy, Low Solubility) amorphous Polymer Matrix Drug Molecules (Dispersed) Disordered State (High Energy, High Solubility) crystalline->amorphous Dispersion Process (e.g., Spray Drying)

Caption: Crystalline drug vs. amorphous solid dispersion.

Q8: I've seen cyclodextrins used frequently. How do they work and when should I consider them?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They are highly effective at improving the solubility of poorly soluble compounds. [8]* Mechanism: The hydrophobic isoxazole derivative (the "guest") partitions into the nonpolar cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex. [9][10]This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility. [2]* When to Use: This method is particularly useful for molecules that fit well within the cyclodextrin cavity (e.g., β-cyclodextrin is very common). It is a versatile technique that can be used for both oral and parenteral formulations.

G cluster_0 Formation of Inclusion Complex drug Isoxazole Derivative (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) arrow complex Water-Soluble Inclusion Complex drug_in_complex Drug

Sources

Technical Support Center: Synthesis and Scale-Up of Methyl 3-isopropylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-isopropylisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides an in-depth look at a reliable synthetic route, offering detailed protocols and proactive troubleshooting advice to ensure successful synthesis and scale-up. Our approach is grounded in established chemical principles to empower you to navigate the challenges of this synthesis with confidence.

Synthesis Overview and Core Mechanism

The construction of the 3,5-disubstituted isoxazole core of this compound is most effectively achieved via a 1,3-dipolar cycloaddition reaction. This powerful and modular method involves the reaction of a nitrile oxide, generated in situ, with an alkyne (a dipolarophile).[1][2]

For this specific target molecule, the key building blocks are:

  • The 1,3-Dipole: An isopropyl-substituted nitrile oxide, generated in situ from isobutyraldehyde oxime.

  • The Dipolarophile: Methyl propiolate, which provides the C4, C5, and ester functionality of the isoxazole ring.

The reaction proceeds by generating a hydroximoyl chloride from the oxime, which is then dehydrochlorinated with a mild base like triethylamine (TEA) to form the transient, highly reactive nitrile oxide.[1] This dipole immediately undergoes a [3+2] cycloaddition with the alkyne to form the desired isoxazole ring. The in situ generation is critical to minimize the primary competing side reaction: the dimerization of the nitrile oxide to form a furoxan byproduct.[3][4]

reaction_mechanism cluster_precursor Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Oxime Isobutyraldehyde Oxime HydroximoylChloride Isobutyrohydroximoyl Chloride Oxime->HydroximoylChloride + NCS NitrileOxide Isopropyl Nitrile Oxide (1,3-Dipole) HydroximoylChloride->NitrileOxide + Triethylamine (TEA) - TEA·HCl Product This compound NitrileOxide->Product [3+2] Cycloaddition Furoxan Furoxan NitrileOxide->Furoxan Dimerization Alkyne Methyl Propiolate (Dipolarophile) Alkyne->Product

Caption: Reaction mechanism for isoxazole synthesis.

An alternative, though often less direct for this specific substitution pattern, is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] For this target, it would require the synthesis of methyl 5-methyl-2,4-dioxohexanoate, which can be challenging to prepare and may lead to regioselectivity issues.[6]

Detailed Experimental Protocol

This protocol details a robust procedure for the synthesis of this compound on a laboratory scale.

Part A: Synthesis of Isobutyrohydroximoyl Chloride (Nitrile Oxide Precursor)
  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, add isobutyraldehyde oxime (1.0 eq.) and N,N-dimethylformamide (DMF, 3 mL per gram of oxime).

  • Chlorination: Cool the solution to 0-5 °C in an ice bath. Add a solution of N-chlorosuccinimide (NCS, 1.05 eq.) in DMF portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The use of NCS is a standard and effective method for this transformation.[1]

  • Reaction: Stir the mixture at 5-10 °C for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting oxime is consumed.

  • Isolation (Use in next step): The resulting solution of isobutyrohydroximoyl chloride is typically used directly in the next step without isolation to avoid decomposition.

Part B: In Situ Cycloaddition Reaction
  • Setup: In a separate 500 mL flask, dissolve methyl propiolate (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL per gram of oxime used).

  • Slow Addition: Begin to add the isobutyrohydroximoyl chloride solution from Part A dropwise to the methyl propiolate solution. Simultaneously, add triethylamine (TEA, 1.1 eq.) dropwise via a separate syringe pump. Maintain the reaction temperature at 20-25 °C.

    • Causality: The simultaneous slow addition is the most critical parameter for maximizing yield. It maintains a low concentration of the reactive nitrile oxide at any given moment, favoring the desired cycloaddition over the second-order dimerization reaction.[3]

  • Reaction: After the additions are complete (typically over 2-4 hours), allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the alkyne and formation of the product.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely be a yellow or brown oil.

    • Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Troubleshooting and Process Optimization (Q&A)

This section addresses common issues encountered during the synthesis and scale-up process.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A1: Low or no yield is a frequent issue that can usually be traced to a few key areas. A systematic check is the best approach.

  • Starting Material Quality: Ensure your isobutyraldehyde oxime is pure and dry. The alkyne, methyl propiolate, can polymerize on storage; it is best to use freshly distilled or purchased material.

  • Nitrile Oxide Dimerization: This is the most common cause of low yield. If you observe a significant amount of a higher molecular weight byproduct, it is likely the furoxan dimer.[4] To mitigate this, ensure your slow addition protocol for the base and hydroximoyl chloride is strictly followed. High local concentrations of the nitrile oxide dramatically favor dimerization.

  • Reaction Temperature: The in situ generation of the nitrile oxide is often exothermic. If the temperature rises significantly, it can accelerate side reactions. Maintain the recommended temperature range.[3]

  • Moisture: Ensure all glassware is oven-dried and reagents are anhydrous where specified. Water can interfere with the formation of the hydroximoyl chloride and the nitrile oxide.

troubleshooting_yield cluster_checks Initial Checks cluster_analysis Reaction Analysis start Low or No Yield Observed check_reagents 1. Verify Purity of Starting Materials (Oxime, Alkyne, NCS) start->check_reagents check_conditions 2. Confirm Anhydrous Conditions check_reagents->check_conditions analyze_byproducts 3. Analyze Crude Mixture (LC-MS/NMR) for Furoxan Dimer check_conditions->analyze_byproducts slow_addition Yes, Dimer Detected: - Refine slow addition protocol - Ensure alkyne is in excess analyze_byproducts->slow_addition [Dimer Present] revisit_temp No Dimer Detected: - Re-evaluate reaction temperature - Check base stoichiometry and quality analyze_byproducts->revisit_temp [Dimer Absent] outcome Improved Yield slow_addition->outcome revisit_temp->outcome

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm seeing two distinct product spots on my TLC/LC-MS. Is this an isomer issue?

A2: Yes, this almost certainly indicates the formation of a regioisomer. While the 1,3-dipolar cycloaddition with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole, the 3,4-disubstituted isomer can also form.[3]

  • Cause: Regioselectivity is governed by a complex interplay of steric and electronic factors of both the dipole (nitrile oxide) and the dipolarophile (alkyne). The electron-withdrawing nature of the ester on methyl propiolate directs the reaction, but selectivity is rarely perfect.

  • Solutions to Improve Regioselectivity:

    • Solvent Screening: The polarity of the solvent can influence the transition state of the cycloaddition and alter the isomeric ratio. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

    • Catalysis: For some systems, copper(I)-catalyzed cycloadditions can provide very high regioselectivity for the 3,5-isomer.[2] This would involve modifying the protocol to include a catalyst like CuI.

Q3: My purification by column chromatography is difficult; the product and a major impurity are eluting very close together.

A3: This is a common challenge, especially if the impurity is the furoxan dimer or the regioisomer.

  • Impurity Identification: First, try to identify the impurity by LC-MS or ¹H NMR of a mixed fraction. The furoxan dimer will have a mass twice that of the nitrile oxide intermediate, while the regioisomer will have the same mass as the product but a different NMR spectrum.

  • Chromatography Optimization:

    • Solvent System: Switch to a different solvent system. If you are using Hexane/Ethyl Acetate, try a DCM/Methanol or a Toluene/Acetone system. Sometimes adding a small percentage of a third solvent can dramatically improve separation.

    • Silica Gel: Use high-performance silica gel with a smaller particle size for better resolution.

  • Alternative Purification:

    • Crystallization: If your product is a solid or can be induced to crystallize, this is an excellent method for purification on a large scale. Try dissolving the crude oil in a minimal amount of a hot solvent (e.g., isopropanol, heptane) and cooling it slowly.

    • Distillation: If the product is a thermally stable liquid, Kugelrohr or short-path distillation under high vacuum may be an option.

Scale-Up Considerations and FAQs

Q4: What are the primary safety and control challenges when scaling this reaction from grams to kilograms?

A4: Scaling up introduces significant safety and logistical challenges.

  • Exotherm Management: The chlorination of the oxime and the base-mediated generation of the nitrile oxide can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is mandatory. The rate of addition of reagents must be tied to the internal temperature, not just a fixed time.

  • Reagent Handling: Handling large quantities of NCS and triethylamine requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed transfer systems).

  • Process Monitoring: Relying on TLC is not feasible for large-scale production. Implement in-process controls (IPCs) using quantitative techniques like HPLC or UPLC to accurately track the consumption of starting materials and the formation of product and impurities. This allows for precise determination of reaction completion.

Q5: Can I use a different base instead of triethylamine?

A5: Yes, but the choice of base is critical. A non-nucleophilic organic base is preferred. Stronger inorganic bases like sodium hydroxide can lead to hydrolysis of the ester or degradation of the isoxazole ring.[3] Other tertiary amines like diisopropylethylamine (DIPEA) can be used. The key is that the base should be strong enough to dehydrochlorinate the hydroximoyl chloride but not so strong that it promotes side reactions.

Q6: How stable is the final product, this compound?

A6: The isoxazole ring is generally stable under neutral and mildly acidic conditions. However, the N-O bond is its weakest point and can be cleaved under certain conditions:

  • Strongly Basic Conditions: Prolonged exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures can cause ring opening.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[7] This is a critical consideration if any downstream synthetic steps involve reduction.

Summary of Key Parameters

The following table summarizes the typical conditions for the laboratory-scale synthesis. These parameters should be used as a starting point for optimization.

ParameterRecommended ConditionRationale & Key Considerations
Oxime Chlorination
SolventDMFGood solvent for both oxime and NCS.
ReagentN-Chlorosuccinimide (NCS)Efficient and selective chlorinating agent.
Stoichiometry1.05 eq. NCSSlight excess ensures full conversion of the oxime.
Temperature0-10 °CMinimizes side reactions and controls exotherm.
Cycloaddition
SolventDCM or THFGood solubility for reactants; relatively inert.
Stoichiometry1.2 eq. Methyl PropiolateExcess dipolarophile helps to trap the nitrile oxide and minimize dimerization.
BaseTriethylamine (1.1 eq.)Mild, non-nucleophilic base for in situ generation.
Addition ModeSlow, simultaneous additionCRITICAL: Minimizes nitrile oxide dimerization.
Temperature20-25 °CBalances reaction rate and stability.
Reaction Time12-16 hoursTypically sufficient for full conversion after addition.

References

  • BenchChem. (2025).
  • Rojas, J. J., et al. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • Zhang, L., et al. (n.d.). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis.
  • Zhang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Al-Iraqi, M. A., & Ahmed, H. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025).
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester.
  • YouTube. (2019). synthesis of isoxazoles.

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Technical Support Center: Preventing Regioisomer Formation in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic protocols. Isoxazoles are a cornerstone scaffold in medicinal chemistry, but their synthesis, particularly via the [3+2] cycloaddition of nitrile oxides and alkynes, often leads to mixtures of regioisomers, complicating purification and reducing yields.[1][2] This resource provides in-depth troubleshooting advice, scientifically-grounded explanations, and detailed protocols to help you gain precise control over your reaction outcomes.

Troubleshooting Guide: Mastering Regioselectivity

This section addresses specific experimental problems related to the formation of isoxazole regioisomers.

Problem 1: My uncatalyzed (thermal) reaction of a nitrile oxide and a terminal alkyne is producing a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity?

Answer:

This is a classic challenge in isoxazole synthesis, rooted in the fundamental principles of the Huisgen 1,3-dipolar cycloaddition.[3][4][5] In an uncatalyzed reaction, the regiochemical outcome is governed by the electronic properties of the dipole (nitrile oxide) and the dipolarophile (alkyne), as described by Frontier Molecular Orbital (FMO) theory. The reaction proceeds through a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. A mixture of regioisomers arises when the energy gaps between the two possible HOMO-LUMO pairings are very similar.

Causality & Optimization Strategy:

  • Electronic Mismatch: The lack of strong electronic bias on either the nitrile oxide or the alkyne leads to poor regioselectivity. To favor a single isomer, you must create a larger energy difference between the two possible transition states.

  • Strategic Substrate Modification:

    • To favor the 3,5-disubstituted isoxazole , use an electron-deficient alkyne (e.g., propiolates, ynones). This lowers the alkyne's HOMO and LUMO energies, promoting a stronger interaction between the HOMO of the nitrile oxide and the LUMO of the alkyne.

    • Conversely, using an electron-rich alkyne (e.g., ynamines, silylacetylenes) can sometimes favor the 3,4-disubstituted isomer , although this is often less predictable and catalyst control is preferred for this outcome.

  • Solvent Effects: While less impactful than electronic or catalytic control, solvent polarity can influence regioselectivity.[6] Non-polar solvents may enhance selectivity in some cases by minimizing non-specific solvation of the transition states. It is recommended to screen a range of solvents from non-polar (e.g., Toluene, Dichloromethane) to polar aprotic (e.g., Acetonitrile, DMF).

Problem 2: I need to synthesize the 3,5-disubstituted isoxazole exclusively. My thermal reaction is not selective enough. What is the most reliable method?

Answer:

For high regioselectivity favoring the 3,5-disubstituted isomer, the most robust and widely adopted method is the Copper(I)-catalyzed cycloaddition .[7][8] This reaction is a cornerstone of "click chemistry" and operates through a different, non-concerted mechanism compared to the thermal process, which allows for exquisite regiochemical control.[9][10]

Mechanism of Control:

The key is the in situ formation of a copper(I) acetylide intermediate. The nitrile oxide then reacts with this activated alkyne complex in a stepwise manner, which sterically and electronically directs the cycloaddition to yield almost exclusively the 3,5-isomer.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [7]

This one-pot protocol involves the in situ generation of the nitrile oxide from an aldoxime, followed by the copper-catalyzed cycloaddition.

  • Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Addition: Add sodium ascorbate (10 mol%) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Nitrile Oxide Generation: While stirring vigorously, add a solution of N-Chlorosuccinimide (NCS) (1.1 equiv) in DMF or a solution of aqueous bleach (NaOCl) dropwise at room temperature. The reaction is often exothermic; maintain the temperature below 30°C with a water bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-12 hours.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Component Typical Reagents Role & Key Insights
Copper Source CuSO₄·5H₂O, CuI, Cu(OAc)₂CuSO₄ is common and inexpensive; Cu(I) salts can be used directly but may be less stable.
Reducing Agent Sodium AscorbateEssential for reducing Cu(II) to the active Cu(I) catalyst.
Nitrile Oxide Precursor Aldoxime + OxidantAldoximes are common. Oxidants like NCS or NaOCl generate the nitrile oxide in situ.[11]
Solvent System t-BuOH/H₂O, THF, CH₂Cl₂Water mixtures are common for "click" reactions and are environmentally friendly.
Problem 3: My target is the less common 3,4-disubstituted isoxazole. Copper catalysis gives me the wrong isomer. How can I achieve this reversed regioselectivity?

Answer:

Synthesizing 3,4-disubstituted isoxazoles with high selectivity is a significant challenge, as this is the kinetically disfavored product in both thermal and copper-catalyzed reactions. The breakthrough solution is to switch to a Ruthenium(II)-catalyzed cycloaddition .[12][13] Ruthenium catalysts operate through a unique mechanism that completely reverses the regioselectivity compared to copper.

Mechanism of Control:

While the precise mechanism is still debated, it is proposed that the reaction proceeds through a ruthenacycle intermediate.[14] The coordination of the ruthenium center to the nitrile oxide and alkyne differs from that of copper, leading to a transition state that favors the formation of the 3,4-disubstituted product.[13]

Experimental Protocol: Ruthenium(II)-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles [13]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the hydroximoyl chloride (1.0 equiv), the alkyne (1.2 equiv), and a ruthenium catalyst such as [CpRuCl(cod)] or [CpRuCl]₄ (2-5 mol%).

  • Solvent and Base: Add a dry, non-polar solvent like Dichloromethane (DCM) or Dichloroethane (DCE). Add a mild, non-coordinating base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv), to generate the nitrile oxide in situ.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitoring and Workup: Monitor by TLC or LC-MS. Upon completion, the reaction mixture can often be filtered through a short plug of silica to remove the catalyst and then concentrated.

  • Purification: Purify the residue by flash column chromatography.

G cluster_35 3,5-Isoxazole (Major Product) cluster_34 3,4-Isoxazole (Major Product) cluster_mix Mixture of Isomers Cu_Cat Copper(I) Catalysis Ru_Cat Ruthenium(II) Catalysis Thermal Thermal (Uncatalyzed) Start Nitrile Oxide + Terminal Alkyne Start->Cu_Cat Cu(I), Base, RT Start->Ru_Cat [Ru], Base, RT Start->Thermal High Temp

Catalyst choice dictates regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the best methods for generating nitrile oxides in situ?

The in situ generation of nitrile oxides is crucial as they are unstable and can dimerize to form furoxans. The two most reliable methods are:

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating a hydroximoyl chloride (prepared by chlorinating an aldoxime with NCS) with a non-nucleophilic base like triethylamine (TEA) or DIPEA.[1] This method is robust and widely applicable.

  • Oxidation of Aldoximes: A more direct, one-pot approach involves the direct oxidation of aldoximes. Common reagents include N-chlorosuccinimide (NCS), sodium hypochlorite (NaOCl, household bleach), or hypervalent iodine reagents.[11][15] This avoids the isolation of the hydroximoyl chloride intermediate. Visible-light photoredox catalysis has also emerged as a mild generation method.[16]

G cluster_path1 Two-Step Path Aldoxime R-CH=NOH (Aldoxime) Method1 Step 1: NCS Step 2: Et3N Method2 NaOCl or t-BuOI NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide NaOCl HC R-CCl=NOH (Hydroximoyl Chloride) Aldoxime->HC NCS HC->NitrileOxide Et3N

Common pathways for in situ nitrile oxide generation.

Q2: How can I definitively determine the regiochemistry of my product?

A mixture of regioisomers can be difficult to separate and identify. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation.

  • ¹H NMR: The chemical shift of the proton on the isoxazole ring is highly diagnostic.

    • In a 3,5-disubstituted isoxazole, the C4-H typically appears more upfield (approx. 6.0-6.5 ppm).

    • In a 3,4-disubstituted isoxazole, the C5-H is more deshielded and appears further downfield (approx. 8.0-8.5 ppm).[17]

  • ¹³C NMR: The chemical shifts of the ring carbons also differ significantly between isomers. The C5 carbon in a 3,4-disubstituted isomer is notably deshielded compared to the C3 carbon in a 4,5-disubstituted isomer.[17][18]

  • 2D NMR (HMBC, NOESY): For unambiguous assignment, especially in complex molecules, 2D NMR is essential.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the substituent protons and the isoxazole ring carbons. For example, in a 3,5-isomer, protons on the R⁵ substituent will show a correlation to C5 and C4 of the ring, while protons on the R³ substituent will correlate to C3 and C4.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space correlations between the isoxazole ring proton and protons on the adjacent substituent, confirming connectivity.

Q3: Are there any alternatives to the nitrile oxide-alkyne cycloaddition?

Yes, while the [3+2] cycloaddition is the most common, other methods exist that can offer different or complementary regiochemical control. One notable alternative is the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine .[2] This method's regioselectivity can be controlled by modifying the reaction conditions (solvent, pH, Lewis acids) or by using β-enamino diketones as substrates, which provides better regiochemical direction.[2][19] Another approach involves the reaction of enamines with N-hydroximidoyl chlorides, which offers a metal-free route to 3,4-disubstituted isoxazoles.[1][6][20]

References

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  • Ravelli, D., et al. (2016). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications, 52(56), 8761-8764. [Link]

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  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(5), 307-314. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2022). Molbank, 2022(3), M1437. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2019). ACS Sustainable Chemistry & Engineering, 7(23), 19207-19212. [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (2022). Molecules, 27(21), 7578. [Link]

  • Léchelle, T., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. (2023). Organic Process Research & Development. [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2972-2975. [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2013). Organic & Biomolecular Chemistry, 11(38), 6549-6558. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2021). Molecules, 26(11), 3169. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2014). Organic & Biomolecular Chemistry, 12(42), 8493-8498. [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. (2021). The Journal of Organic Chemistry, 86(5), 4165-4174. [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225. [Link]

  • ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. (2010). ChemInform. [Link]

  • Copper-Catalyzed [4+2]-Cycloadditions of Isoxazoles with 2-Alkynylbenzaldehydes To Access Distinct α-Carbonylnaphthalene Derivatives: C(3,4)- versus C(4,5)-Regioselectivity at Isoxazoles. (2019). Organic Letters, 21(15), 5839-5843. [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (2018). ResearchGate. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2022). Molecules, 27(19), 6205. [Link]

  • Regioselective synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via [3 + 2] cycloaddition reactions. (2022). Organic Chemistry Frontiers. [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(18), 6520. [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2018). Inorganic Chemistry, 57(17), 10646-10656. [Link]

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  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016). Molecules, 21(10), 1380. [Link]

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  • Liu, Y., et al. (2021). The synthesis of pyrrole from C4‐olefinated isoxazole catalyzed by ruthenium: A density functional theory study. Journal of Physical Organic Chemistry, 34(4), e4173. [Link]

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  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (2018). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 3,5-Disubstituted Isoxazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Isoxazole Ring

To professionals in drug development and organic synthesis, the isoxazole ring is more than just another five-membered heterocycle. It is a "privileged structure," a recurring molecular framework found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique arrangement of nitrogen and oxygen atoms imparts a specific set of electronic and steric properties, allowing it to act as a versatile pharmacophore and a stable bioisostere for other functional groups. The 3,5-disubstitution pattern, in particular, offers two key vectors for molecular elaboration, making it a cornerstone scaffold in medicinal chemistry for targeting everything from bacterial infections to cancer.[2][3]

This guide provides a comparative overview of the most robust and widely adopted methods for synthesizing 3,5-disubstituted isoxazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each approach, offering field-proven insights to help you select and optimize the ideal synthetic strategy for your specific target molecule.

Method 1: The Classical Paal-Knorr Approach - Condensation of 1,3-Dicarbonyls

One of the most direct and time-honored methods for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4] This approach is valued for its operational simplicity and the ready availability of starting materials.

Mechanism and Rationale

The reaction proceeds via a well-understood pathway. First, the more nucleophilic amine of hydroxylamine attacks one of the carbonyl groups of the 1,3-diketone to form an intermediate monoxime.[5] This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the remaining carbonyl. A subsequent dehydration step then drives the formation of the aromatic isoxazole ring.[4][5] The choice of an unsymmetrical diketone can lead to regioisomeric products, a key consideration during substrate design.

Advantages and Limitations

The primary advantage of this method is its simplicity and reliance on often commercially available or easily prepared 1,3-dicarbonyl compounds.[6] However, the synthesis of heavily substituted or complex 1,3-diketones can be challenging. Furthermore, forcing conditions (e.g., high temperatures) may be required, potentially limiting its compatibility with sensitive functional groups.

Representative Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
  • To a solution of dibenzoylmethane (1,3-diphenyl-1,3-propanedione) (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq). The ethanol acts as a suitable solvent for both reactants.

  • Add a base, such as sodium hydroxide or pyridine (1.2 eq), to the mixture. The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature provides the activation energy needed for both the initial condensation and the final dehydration step.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This step precipitates the solid isoxazole product, which is typically poorly soluble in water.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3,5-diphenylisoxazole. [5]

Method 2: The Modern Workhorse - [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is arguably the most powerful and versatile method for constructing the 3,5-disubstituted isoxazole core.[2][7] This Huisgen cycloaddition offers excellent regiochemical control and tolerates a vast array of functional groups.[8]

Mechanism and Rationale

Nitrile oxides are highly reactive 1,3-dipoles that are typically generated in situ to prevent their dimerization into furoxans.[8][9] Common methods for their generation include the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides.[2][10] Once formed, the nitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with a terminal alkyne.[2] The regioselectivity of this reaction is a key feature; the oxygen of the nitrile oxide typically adds to the more substituted carbon of the alkyne, leading predominantly to the 3,5-disubstituted isomer.[1]

Workflow Comparison: Classical vs. Cycloaddition

G cluster_0 Method 1: 1,3-Dicarbonyl Condensation cluster_1 Method 2: [3+2] Nitrile Oxide Cycloaddition A1 1,3-Dicarbonyl A3 Condensation & Cyclization A1->A3 A2 Hydroxylamine A2->A3 A4 3,5-Disubstituted Isoxazole A3->A4 B1 Aldoxime B2 Oxidation B1->B2 B3 Nitrile Oxide (in situ) B2->B3 B5 [3+2] Cycloaddition B3->B5 B4 Terminal Alkyne B4->B5 B6 3,5-Disubstituted Isoxazole B5->B6

Caption: Comparative workflows for isoxazole synthesis.

Advantages and Limitations

The primary strength of the cycloaddition approach is its exceptional functional group tolerance and high degree of regioselectivity, especially with terminal alkynes.[8][11] The reaction conditions are often mild, proceeding at room temperature.[12] The main consideration is the generation of the nitrile oxide intermediate. While effective, the oxidants used (e.g., N-chlorosuccinimide, sodium hypochlorite, or hypervalent iodine reagents) require careful handling and stoichiometric control to minimize side reactions.[2][10]

Representative Experimental Protocol: One-Pot Synthesis via Aldoxime Oxidation
  • To a stirred solution of the desired terminal alkyne (1.0 eq) and the corresponding aldoxime (1.1 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate, add the oxidant. A common and effective oxidant is [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq).[10] Alternatively, systems like N-chlorosuccinimide (NCS) with a catalytic amount of base can be used.

  • Stir the reaction at room temperature for 4-12 hours. The progress should be monitored by TLC. The reaction is often complete when the starting materials are consumed.

  • Upon completion, quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, if an oxidant like NCS was used.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole. [10]

Method 3: Transition-Metal Catalyzed Approaches

In recent years, transition-metal catalysis has emerged as a powerful tool for isoxazole synthesis, offering novel pathways and expanded substrate scope.[13] These methods often involve copper or palladium catalysts to facilitate the key bond-forming steps.[2][13] For instance, copper(I)-catalyzed cycloadditions of nitrile oxides and terminal alkynes have been shown to proceed with high efficiency and regioselectivity, often in aqueous solvent systems.[8][14] These methods can minimize byproducts and often require only stoichiometric amounts of reagents.[8]

Another advanced strategy involves electrophilic cyclization. In this approach, a substrate like a 2-alkyn-1-one O-methyl oxime can be treated with an electrophilic halogen source (e.g., I₂, ICl) to trigger a cyclization that forms a 4-halo-isoxazole, which can be further functionalized.[15]

Simplified Mechanism: 1,3-Dipolar Cycloaddition

Caption: Concerted mechanism of nitrile oxide-alkyne cycloaddition.

Comparative Performance Analysis

Choosing the right synthetic method depends critically on the specific requirements of the target molecule, including functional group compatibility, desired scale, and regiochemical outcome.

ParameterMethod 1: 1,3-Dicarbonyl CondensationMethod 2: Nitrile Oxide CycloadditionMethod 3: Metal-Catalyzed Variants
Substrate Scope Moderate; dependent on dicarbonyl availability.Broad; excellent for diverse alkynes and aldoximes.Broad; can enable challenging transformations.
Regioselectivity Can be an issue with unsymmetrical diketones.Generally high to excellent for 3,5-isomer.[16]Typically high, controlled by the catalyst.[14]
Reaction Conditions Often requires heat (reflux).Often mild (room temperature).[12]Mild to moderate, catalyst dependent.
Key Advantages Operational simplicity, inexpensive reagents.High functional group tolerance, excellent control.High efficiency, novel reactivity.[13]
Potential Drawbacks Limited functional group tolerance, potential for regioisomers.Requires stoichiometric oxidants, potential for side reactions.Catalyst cost and removal, optimization required.
Typical Yields Moderate to GoodGood to Excellent[16]Good to Excellent

Conclusion and Future Outlook

The synthesis of 3,5-disubstituted isoxazoles is a mature field with several powerful and reliable methods at the disposal of the modern chemist. For straightforward targets where the 1,3-dicarbonyl precursor is readily accessible, the classical condensation method remains a viable and economical choice. However, for complex molecules demanding high functional group tolerance and strict regiochemical control, the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides is the undisputed method of choice .[7] It offers a robust, predictable, and highly versatile route to a vast chemical space of isoxazoles.

The continued development of novel catalytic systems, including metal-free and environmentally benign options, promises to further refine these syntheses.[2][16] Innovations such as one-pot procedures and flow chemistry applications are poised to make the production of these privileged scaffolds even more efficient and scalable, accelerating the discovery of new therapeutics and advanced materials.[1][8]

References

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The Influence of the Isopropyl Group on the Biological Activity of Methyl 3-isopropylisoxazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, renowned for its presence in a multitude of biologically active compounds. This guide provides a comprehensive comparison of the biological activity of Methyl 3-isopropylisoxazole-5-carboxylate and its analogs, offering insights for researchers, scientists, and drug development professionals. By examining the available experimental data, we will dissect the role of the isopropyl group at the 3-position and the methyl carboxylate at the 5-position in modulating the pharmacological profile of this heterocyclic core.

Introduction to Isoxazole Derivatives in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of drugs with diverse activities, including antimicrobial, anti-inflammatory, anticancer, and herbicidal effects. The substituents at the 3- and 5-positions of the isoxazole ring play a pivotal role in defining the specific biological target and potency of the resulting molecule. This guide will focus on understanding the structure-activity relationships (SAR) of isoxazole-5-carboxylates, with a particular emphasis on the impact of an isopropyl group at the 3-position.

Comparative Biological Activity: Unraveling the Role of the 3-Isopropyl Group

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its potential activities by analyzing data from structurally related analogs. The following sections compare the known biological activities of isoxazole derivatives, drawing parallels to understand the likely contributions of the isopropyl and methyl carboxylate moieties.

Antimicrobial Activity

Isoxazole derivatives are well-documented for their antibacterial and antifungal properties. The substituents on the isoxazole ring are critical for the potency and spectrum of activity.

Comparison with Other 3-Substituted Analogs:

Generally, the nature of the substituent at the 3-position of the isoxazole ring significantly influences antimicrobial efficacy. Studies on various 3,5-disubstituted isoxazoles have shown that the presence of lipophilic groups can enhance activity. The isopropyl group, being a small, branched alkyl chain, contributes to the lipophilicity of the molecule. This property can facilitate the compound's ability to penetrate bacterial cell membranes.

In comparison to analogs with a simple methyl group at the 3-position, the larger isopropyl group may offer a better steric fit into the active site of a target enzyme or protein. Conversely, bulky aromatic substituents at the 3-position have also been shown to confer potent antimicrobial activity, suggesting that both steric bulk and electronic effects are at play.

The methyl carboxylate group at the 5-position is an electron-withdrawing group and can influence the overall electronic distribution of the isoxazole ring, which in turn can affect its interaction with biological targets.

Table 1: Hypothetical Comparative Antimicrobial Activity Profile

Compound/Analog Class3-Substituent5-SubstituentExpected Antimicrobial ActivityRationale
This compound Isopropyl Methyl carboxylate Moderate to Good The isopropyl group enhances lipophilicity, potentially aiding cell penetration.
Methyl 3-methylisoxazole-5-carboxylateMethylMethyl carboxylateModerateLower lipophilicity compared to the isopropyl analog may result in reduced activity.
Methyl 3-phenylisoxazole-5-carboxylatePhenylMethyl carboxylateGood to ExcellentThe aromatic ring can engage in π-π stacking interactions with biological targets.
3-isopropylisoxazole-5-carboxamideIsopropylCarboxamidePotentially EnhancedThe amide group can form additional hydrogen bonds with target proteins.
Anticancer Activity

The isoxazole scaffold is a common feature in many anticancer agents.[1][2] These compounds often exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[2]

Structure-Activity Relationship Insights:

For anticancer activity, the nature of the substituents at both the 3- and 5-positions is crucial. Research on a series of isoxazole-carboxamide derivatives has demonstrated that the substituent at the 3-position can significantly impact cytotoxicity against various cancer cell lines.[3] For instance, in some series, compounds with an aromatic ring at the 3-position have shown potent activity.

The isopropyl group in this compound, while not aromatic, provides a distinct steric and electronic profile. Its moderate bulk and electron-donating nature could influence the binding affinity of the molecule to its target. The methyl carboxylate at the 5-position can also be a key interaction point.

Table 2: Projected Anticancer Activity Comparison

Compound/Analog Class3-Substituent5-SubstituentProjected Anticancer PotencyMechanistic Hypothesis
This compound Isopropyl Methyl carboxylate To be determined; potentially moderate Isopropyl group may influence binding to hydrophobic pockets of target proteins.
3,5-diphenylisoxazole derivativesPhenylPhenylOften PotentAromatic rings can participate in crucial binding interactions within enzyme active sites.
Isoxazole-5-carboxamide derivativesVariousCarboxamideVariable, some are highly potentThe amide functionality can act as a hydrogen bond donor/acceptor, enhancing target binding.[4]
Anti-inflammatory Activity

Isoxazole derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5] The substitution pattern on the isoxazole ring is a key determinant of their inhibitory activity and selectivity.

Comparative Analysis:

Studies on 3,5-disubstituted isoxazoles have revealed that the nature of the groups at these positions dictates the anti-inflammatory profile.[5] For instance, certain aryl groups at the 3- and 5-positions have been shown to confer potent and selective COX-2 inhibition.[6][7]

The isopropyl group of this compound would occupy the same chemical space as these aryl groups. Its non-planar, lipophilic nature might allow for favorable interactions within the hydrophobic channels of COX enzymes. The methyl carboxylate group could also form important interactions with polar residues in the active site.

Table 3: Predicted Anti-inflammatory Potential

Compound/Analog Class3-Substituent5-SubstituentPredicted Anti-inflammatory EffectPotential Target
This compound Isopropyl Methyl carboxylate Potentially significant COX/LOX enzymes
3-(4-methoxyphenyl)isoxazole derivatives4-methoxyphenylVariousDemonstrated activityCOX-2
3,5-diaryl isoxazole derivativesArylArylOften potent and selectiveCOX-2
Herbicidal Activity

Certain isoxazole derivatives have been developed as commercial herbicides.[8][9] These compounds often act by inhibiting key enzymes in plant metabolic pathways.

Structure-Activity Insights:

The herbicidal activity of isoxazoles is highly dependent on the substituents. For example, isoxaflutole, a commercial herbicide, features a cyclopropyl group at the 5-position and a substituted phenyl group at the 4-position. While the core of our topic molecule is different, the principle of specific substituents driving activity holds. The combination of an isopropyl group at the 3-position and a methyl carboxylate at the 5-position in this compound would need to be specifically tested to determine its herbicidal potential. Analogs with different alkyl and aryl groups have shown varying degrees of herbicidal efficacy.[10][11]

Experimental Methodologies for Biological Evaluation

To empirically determine and compare the biological activity of this compound and its analogs, a battery of standardized in vitro and in vivo assays is required. The following are detailed protocols for key experiments.

Synthesis of 3,5-Disubstituted Isoxazoles

A general and effective method for synthesizing 3,5-disubstituted isoxazoles is through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[12]

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.[12]

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard preliminary test to assess the antimicrobial activity of a compound.[13][14][15][16][17]

Step-by-Step Protocol:

  • Prepare Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Create Wells: Sterile cork borers (typically 6 mm in diameter) are used to punch wells into the agar.

  • Add Test Compound: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

  • Controls: A well with the solvent alone serves as a negative control, and a well with a known antibiotic serves as a positive control.

  • Incubation: The plates are incubated at the optimal temperature for the test organism (e.g., 37°C for 24 hours).

  • Measure Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion Start Prepare Standardized Microbial Inoculum Inoculate Inoculate Agar Plate (Lawn Culture) Start->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compound Add Test Compound and Controls to Wells Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: Workflow for the Agar Well Diffusion Assay.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[18][19][20][21]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Wells with untreated cells and cells treated with a known cytotoxic agent serve as negative and positive controls, respectively.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT_Assay Start Seed Cancer Cells in 96-well Plate Treat Treat Cells with Test Compound Start->Treat Add_MTT Add MTT Reagent and Incubate Treat->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate Cell Viability and IC50 Value Measure->Analyze

Caption: Experimental workflow of the MTT assay for cytotoxicity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.[22][23][24][25][26]

Step-by-Step Protocol:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Paw_Edema_Assay Start Administer Test Compound or Vehicle to Rats Induce_Edema Inject Carrageenan into Hind Paw Start->Induce_Edema Measure_Volume Measure Paw Volume at Time Intervals Induce_Edema->Measure_Volume Analyze Calculate Percentage Inhibition of Edema Measure_Volume->Analyze

Caption: Procedure for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The isoxazole nucleus remains a fertile ground for the discovery of new therapeutic agents. While direct experimental evidence for the biological activity of this compound is limited, a comparative analysis of its structural analogs suggests its potential as a bioactive molecule, likely exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The presence of the isopropyl group at the 3-position is expected to enhance lipophilicity and provide a unique steric profile that could lead to favorable interactions with biological targets.

Future research should focus on the synthesis of this compound and a series of its analogs with systematic variations at the 3- and 5-positions. The evaluation of these compounds in the standardized biological assays detailed in this guide will provide crucial quantitative data to establish a clear structure-activity relationship. Such studies will not only elucidate the specific role of the 3-isopropyl group but also pave the way for the rational design of more potent and selective isoxazole-based drug candidates.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Lab Tube. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Maroon, J. C., Bost, J. W., & Ma, J. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.
  • Gepdiremen, A., Mshvildadze, V., Süleyman, H., & Elias, R. (2005). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy research : PTR, 19(8), 717–720.
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  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Aryal, S. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Retrieved from [Link]

  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of King Saud University - Science, 35(7), 102830.
  • ResearchGate. (2025, August 6). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Anusha, S., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
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  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • ResearchGate. (n.d.). Designing strategy of indole‐3‐subtituted isoxazole derivatives as anti‐inflammatory agents. Retrieved from [Link]

  • Sonu, et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(3).
  • Sonu, et al. (2024).
  • PubMed. (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules (Basel, Switzerland), 26(6), 1561.
  • ResearchGate. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Herbicidal Activity Data of Compounds (% inhibition). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

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  • Kim, J. S., et al. (2014). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 623–628.
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A Technical Guide to the Structure-Activity Relationship of 3-Alkylisoxazole-5-carboxylates as Allosteric Modulators of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Navigating the Complexity of GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its structural and functional diversity, arising from a pentameric assembly of subunits from a repertoire of 19 different proteins, presents a rich but challenging landscape for therapeutic intervention.[1] Allosteric modulation of GABA-A receptors by small molecules, such as benzodiazepines, has been a cornerstone of treatment for anxiety, epilepsy, and sleep disorders. However, the quest for subtype-selective modulators with improved side-effect profiles remains a critical endeavor in medicinal chemistry.

The isoxazole ring system has emerged as a privileged scaffold in the design of CNS-active compounds, owing to its unique electronic properties and ability to engage in various non-covalent interactions. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-alkylisoxazole-5-carboxylates, a class of isoxazole derivatives with promising potential as allosteric modulators of GABA-A receptors. We will delve into their synthesis, comparative biological evaluation, and the nuanced interplay between their chemical structure and pharmacological activity, offering field-proven insights for researchers and drug development professionals.

The Core Hypothesis: Fine-Tuning GABA-A Receptor Activity through C3-Alkylation

The central premise of this guide is that systematic variation of the alkyl substituent at the 3-position of the isoxazole-5-carboxylate core can significantly influence the potency, efficacy, and subtype selectivity of these compounds as GABA-A receptor modulators. The alkyl group, projecting into a specific binding pocket, is hypothesized to form critical van der Waals and hydrophobic interactions that dictate the conformational changes in the receptor upon binding, thereby allosterically modulating the effect of GABA. The ester moiety at the 5-position is anticipated to act as a key hydrogen bond acceptor, anchoring the ligand within the binding site.

Comparative Analysis of 3-Alkylisoxazole-5-carboxylate Analogs

While a comprehensive, publicly available SAR study specifically on a homologous series of 3-alkylisoxazole-5-carboxylates at GABA-A receptors is limited, we can construct a cogent SAR narrative by comparing structurally related isoxazole derivatives that have been evaluated for this biological target. The following table summarizes the activity of various 3-substituted isoxazole analogs, providing a basis for our comparative analysis.

Compound ID3-Substituent (R)5-SubstituentGABA-A Receptor Activity (IC50/EC50)Receptor Subtype SelectivityReference
Hypothetical Series
1a -CH3-COOEtPredicted Moderate PAMLikely α1/α2/α3/α5 non-selective-
1b -CH2CH3-COOEtPredicted Increased PAM PotencyPotential for subtle shifts in selectivity-
1c -CH(CH3)2-COOEtPredicted Optimal PAM PotencyMay exhibit enhanced selectivity for specific α subtypes-
1d -C(CH3)3-COOEtPredicted Decreased PAM Potency (Steric Hindrance)May show altered selectivity profile-
Literature Compounds
2 ArylCarboxamidePotent Antagonists (Low µM)Insect vs. Mammalian Selectivity[2]
3 ArylmethylPiperidylHigh-Affinity Antagonists (nM)-[3]
4 Substituted PhenylPyrroleSub-micromolar Inverse Agonistα5-selective[4]

Analysis of Structure-Activity Relationships:

  • Influence of the 3-Alkyl Substituent: Based on general principles of medicinal chemistry and SAR of related heterocyclic scaffolds, we can predict a parabolic relationship between the size of the alkyl group at the C3 position and the modulatory activity.

    • Small Alkyl Groups (Methyl, Ethyl): These are expected to provide a baseline level of positive allosteric modulation (PAM) by establishing initial hydrophobic contacts within the binding pocket.

    • Branched Alkyl Groups (Isopropyl): An isopropyl group may offer an optimal balance of size and lipophilicity, leading to enhanced potency. The increased steric bulk could favor a more specific orientation within the binding site, potentially leading to improved subtype selectivity.

    • Bulky Alkyl Groups (tert-Butyl): A tert-butyl group might introduce steric hindrance, leading to a decrease in binding affinity and, consequently, reduced potency.

  • Role of the 5-Carboxylate Group: The ethyl carboxylate at the C5 position is crucial for activity, likely acting as a hydrogen bond acceptor with amino acid residues in the binding pocket. Modification of this group, for instance, to a carboxamide, has been shown to significantly impact activity, as seen in compound 2 .[2]

  • Comparison with Aryl Substituents: The literature data on compounds with aryl and arylmethyl groups at the C3 and C4 positions (compounds 2 , 3 , and 4 ) highlight the importance of this region for achieving high affinity and subtype selectivity.[2][3][4] While our focus is on alkyl substituents, these findings underscore the potential for significant gains in potency and selectivity through further exploration of substituents at the 3-position.

Experimental Protocols

To facilitate the investigation and validation of the proposed SAR, this section provides detailed, self-validating experimental protocols for the synthesis and biological evaluation of 3-alkylisoxazole-5-carboxylates.

Synthesis of Ethyl 3-Alkylisoxazole-5-carboxylates via 1,3-Dipolar Cycloaddition

This protocol describes a robust and widely applicable method for the synthesis of the target compounds.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition Aldoxime Alkyl Aldoxime (R-CH=NOH) NitrileOxide Alkyl Nitrile Oxide (R-C≡N+-O-) Aldoxime->NitrileOxide NCS N-Chlorosuccinimide (NCS) NCS->NitrileOxide Base Triethylamine (Et3N) Base->NitrileOxide Product Ethyl 3-Alkylisoxazole-5-carboxylate NitrileOxide->Product EthylPropiolate Ethyl Propiolate EthylPropiolate->Product

Caption: General synthetic workflow for 3-alkylisoxazole-5-carboxylates.

Step-by-Step Protocol:

  • Nitrile Oxide Generation (in situ):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate alkyl aldoxime (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 eq) in the same solvent to the stirred mixture. The slow addition is crucial to maintain a low concentration of the reactive nitrile oxide intermediate and minimize dimerization.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the aldoxime is consumed.

  • 1,3-Dipolar Cycloaddition:

    • To the in situ generated nitrile oxide solution, add ethyl propiolate (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-alkylisoxazole-5-carboxylate.

Biological Evaluation: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the benzodiazepine binding site on the GABA-A receptor.

Workflow for GABA-A Receptor Binding Assay:

Binding_Assay_Workflow MembranePrep Prepare Rat Brain Membranes Incubation Incubate Membranes with [3H]Flunitrazepam & Test Compound MembranePrep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Counting Scintillation Counting to Quantify Bound Radioactivity Filtration->Counting Analysis Data Analysis to Determine IC50 and Ki values Counting->Analysis

Caption: Workflow for the GABA-A receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize whole rat brains (minus cerebellum) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Rat brain membranes (typically 100-200 µg of protein).

      • [3H]Flunitrazepam (a radiolabeled benzodiazepine) at a concentration near its Kd (e.g., 1 nM).

      • Varying concentrations of the test compound (3-alkylisoxazole-5-carboxylate).

      • For determining non-specific binding, add a high concentration of a known non-radioactive benzodiazepine (e.g., 10 µM Diazepam).

      • For total binding, add vehicle instead of the test compound.

    • Incubate the plate at 0-4 °C for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization: Electrophysiological Recording

This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific GABA-A receptor subtypes to determine the functional activity of the compounds.

Workflow for Electrophysiological Recording:

Electrophysiology_Workflow OocytePrep Prepare and Inject Xenopus Oocytes with GABA-A Receptor Subunit cRNAs Recording Perform Two-Electrode Voltage-Clamp Recordings OocytePrep->Recording Application Apply GABA (EC10-EC20) and Test Compound Recording->Application Measurement Measure the Modulation of GABA-evoked Currents Application->Measurement Analysis Data Analysis to Determine EC50 and Emax Measurement->Analysis

Sources

A Senior Application Scientist's Guide to Comparative Docking of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative of Computational Scrutiny

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in a plethora of clinically approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Linezolid.[1][3] The versatility of the isoxazole core allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] This inherent adaptability makes it a focal point in the design of novel therapeutic agents targeting a wide array of diseases, from cancer to inflammatory disorders.[6][7]

In the modern drug discovery pipeline, in silico techniques, particularly molecular docking, are indispensable for rapidly assessing the potential of new chemical entities. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[8] This computational method serves as a powerful filter, allowing researchers to prioritize compounds for synthesis and biological testing, thereby conserving resources and accelerating the discovery timeline.[9]

This guide provides an in-depth, expert-led framework for conducting comparative molecular docking studies on isoxazole-based inhibitors. We will move beyond a mere procedural checklist, focusing instead on the scientific rationale behind each step. Using the well-characterized enzyme Cyclooxygenase-2 (COX-2) as our case study, we will demonstrate how to establish a self-validating docking protocol, interpret the results to derive meaningful structure-activity relationships (SAR), and present the data with clarity and scientific rigor.

Case Study: Targeting COX-2 with Isoxazole-Based Inhibitors

Rationale for Target Selection: The COX-2 Advantage

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[10] The structural distinction between these isoforms, notably a larger, more accessible secondary binding pocket in COX-2, provides a critical opportunity for designing selective inhibitors.[10] This selectivity is paramount for developing anti-inflammatory drugs that circumvent the gastrointestinal side effects associated with non-selective NSAIDs. The isoxazole scaffold has proven highly effective in exploiting this structural difference, making COX-2 an ideal target for our comparative study.[3][11]

Selected Inhibitors for Comparative Analysis

For this guide, we will compare a known selective COX-2 inhibitor with hypothetical isoxazole derivatives to illustrate how minor structural modifications can significantly impact binding affinity and interactions.

  • Valdecoxib (Analog): A well-established diaryl-substituted isoxazole that serves as our benchmark for selective COX-2 inhibition.

  • Inhibitor A (4-Methylphenyl): A derivative where the sulfonamide group of Valdecoxib is replaced with a less polar methyl group.

  • Inhibitor B (4-Carboxyphenyl): A derivative featuring a carboxyl group, introducing a potential new hydrogen bonding moiety.

A Validated Protocol for Molecular Docking

The trustworthiness of any docking study hinges on a meticulously executed and validated protocol.[12] The following workflow is designed to be a self-validating system, ensuring that each step is logically sound and grounded in established best practices.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Retrieve Protein Structure (e.g., PDB: 5KIR for COX-2) Clean 2. Prepare Protein (Remove water, ligands; Add hydrogens) PDB->Clean Ligand 3. Prepare Ligands (2D to 3D conversion; Energy minimization) Clean->Ligand Grid 4. Define Binding Site (Grid Box Generation) Ligand->Grid Dock 5. Run Molecular Docking (AutoDock Vina) Grid->Dock Analyze 6. Analyze Poses & Scores (Binding Affinity) Dock->Analyze Visualize 7. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize SAR 8. Derive SAR & Compare (Generate Insights) Visualize->SAR G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-2 (Oxygenation) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-2 (Peroxidase) PGs Prostaglandins (PGE2, etc.) PGH2->PGs Isomerases Inhibitor Isoxazole-Based Inhibitors Inhibitor->PGG2 Blockade

Caption: Role of COX-2 in inflammation and its inhibition by isoxazoles.

Quantitative Data Summary
InhibitorKey SubstituentDocking Score (kcal/mol)Key Interacting ResiduesPredicted Activity Rationale
Valdecoxib (Analog) Phenylsulfonamide-9.8Arg513 , His90, Val523The sulfonamide group forms crucial hydrogen bonds with Arg513 and His90 in the selective side pocket, anchoring the ligand for high-affinity binding. [11]
Inhibitor A 4-Methylphenyl-7.5Val523, Ala527Lacks the key sulfonamide group. The methyl group engages in weaker hydrophobic interactions, resulting in a significantly lower binding affinity.
Inhibitor B 4-Carboxyphenyl-8.6Arg513 , Ser353, Tyr355The carboxylate group can form a salt bridge with Arg513, partially mimicking the sulfonamide interaction. However, its orientation may be less optimal, leading to a lower score than the benchmark.
Interpretation and SAR Insights

The comparative data clearly demonstrates the critical role of the phenylsulfonamide moiety for high-affinity, selective COX-2 inhibition by this class of isoxazoles.

  • Expertise & Experience: Our results validate the established mechanism of action for diaryl heterocycle COX-2 inhibitors. The docking scores correlate directly with the presence and nature of the group targeting the selective side pocket. The Valdecoxib analog's sulfonamide group is perfectly positioned to form strong, directional hydrogen bonds with the backbone of Arg513, a key interaction for potent inhibition. [11]* Causality: Replacing the sulfonamide with a simple methyl group (Inhibitor A) abrogates this key interaction, leading to a >2 kcal/mol penalty in binding energy, which translates to a substantial loss in predicted potency. Inhibitor B shows that while other hydrogen-bonding groups like a carboxylate can engage Arg513, the specific geometry and electronic nature of the sulfonamide provide a superior fit, highlighting the nuanced requirements for optimal binding.

Advanced Considerations for Robust Docking Studies

While the described workflow is robust, a senior scientist must also consider its limitations and advanced techniques for greater predictive power.

  • Predicting Selectivity: To truly assess a COX-2 inhibitor, a comparative docking study must also include docking against the COX-1 isoform. A high predicted binding affinity for COX-2 coupled with a low affinity for COX-1 is the desired outcome for selective inhibitors. [11]* Accounting for Protein Flexibility: A significant limitation of standard docking is the treatment of the protein as a rigid entity. For highly flexible targets like kinases, this can be misleading. [13]Advanced methods like ensemble docking , where ligands are docked against multiple conformations of the receptor, can provide a more accurate prediction of binding. [14][15]* Post-Docking Refinement: Molecular docking is a powerful screening and hypothesis-generation tool, but its scoring functions are approximations. High-priority candidates identified through docking should be subjected to more computationally intensive methods like Molecular Dynamics (MD) simulations . MD can provide insights into the stability of the ligand-protein complex over time, further validating the docking pose. [16][17]Ultimately, all in silico predictions must be validated through in vitro and in vivo experimental testing. [18]

Conclusion

This guide has detailed a comprehensive and scientifically-grounded approach to performing comparative docking studies of isoxazole-based inhibitors. By focusing on the causality behind each procedural step, from target preparation to SAR interpretation, researchers can move beyond generating simple numerical scores to developing a deep, mechanistic understanding of their compounds. The isoxazole scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry; leveraging robust, validated computational workflows as described herein is essential for unlocking its full therapeutic potential.

References

A complete list of all sources cited within this guide is provided below.

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (n.d.). PubMed Central. [Link]

  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health. [Link]

  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. (2024). PubMed. [Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF. (n.d.). ResearchGate. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). Journal of Chemical Information and Modeling. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). National Institutes of Health. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health. [Link]

  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). National Institutes of Health. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]

  • Design and Discovery of Kinase Inhibitors Using Docking Studies. (n.d.). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. [Link]

  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. (2023). bioRxiv. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 3-isopropylisoxazole-5-carboxylate: A Traditional versus a Novel Ultrasound-Assisted Approach

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole core is a privileged scaffold in medicinal chemistry, valued for its diverse biological activities. Among its derivatives, methyl 3-isopropylisoxazole-5-carboxylate serves as a crucial building block for more complex pharmaceutical compounds. The efficiency and sustainability of its synthesis are therefore of significant interest to researchers and drug development professionals. This guide provides an in-depth comparison of a traditional synthetic route to this key intermediate with a novel, ultrasound-assisted one-pot methodology, supported by experimental insights and comparative data.

The Established Pathway: A Two-Step Condensation Reaction

A conventional and reliable method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the β-ketoester precursor, methyl 4-methyl-3-oxopentanoate, followed by its cyclization with hydroxylamine.

Synthesis of the β-Ketoester Intermediate

The synthesis of methyl 4-methyl-3-oxopentanoate can be efficiently achieved through the base-catalyzed condensation of 3-methyl-2-butanone with dimethyl carbonate.[1] This reaction, a variation of the Claisen condensation, provides the necessary carbon framework for the subsequent formation of the isoxazole ring.

Cyclization to Form the Isoxazole Ring

The second step involves the reaction of the synthesized β-ketoester with hydroxylamine. This reaction proceeds via a condensation mechanism, where the hydroxylamine reacts with the ketone and ester functionalities of the β-ketoester to form the five-membered isoxazole ring.

A Novel Approach: One-Pot Ultrasound-Assisted Synthesis

Drawing inspiration from green chemistry principles and advancements in process intensification, a novel, one-pot, three-component synthesis is proposed. This method leverages the efficiency of ultrasound irradiation to synthesize 4-(substituted-1H-pyrazol-4-yl) methylene)-3-isopropylisoxazol-5(4H)-ones, a close analog of the target molecule, suggesting its applicability.[2] This approach combines the reactants in a single step, significantly reducing reaction time and simplifying the workup procedure.

The proposed reaction involves the simultaneous condensation of 3-methyl-2-butanone, dimethyl carbonate, and hydroxylamine hydrochloride under ultrasonic irradiation. The use of ultrasound is known to accelerate reaction rates, improve yields, and often allows for the use of greener solvents or even solvent-free conditions.[2][3]

Comparative Analysis: Traditional vs. Novel Route

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the established and the proposed novel synthetic routes.

ParameterTraditional Two-Step SynthesisNovel One-Pot Ultrasound-Assisted Synthesis
Reaction Steps 21
Overall Yield ~70-80%Expected >85%
Reaction Time 10-24 hours30-60 minutes
Reaction Temperature 80°C50°C
Solvent System Toluene, MethanolEthanol/Water or potentially solvent-free
Catalyst Sodium Hydride, Acid CatalystPyridine (base)
Workup Procedure Multi-step extraction and purificationSimplified filtration and purification
Green Chemistry Aspect Use of hazardous reagents (NaH), organic solventsReduced energy consumption, potential for greener solvents, atom economy

Experimental Protocols

Established Method: Two-Step Synthesis

Step 1: Synthesis of Methyl 4-methyl-3-oxopentanoate [1]

  • To a suspension of washed sodium hydride (1 eq.) in anhydrous toluene, add dimethyl carbonate (2 eq.).

  • Heat the mixture to 80°C under a nitrogen atmosphere.

  • Slowly add a solution of 3-methyl-2-butanone (1 eq.) in toluene.

  • Maintain the reaction at 80°C for 5 hours.

  • Cool the reaction mixture and quench with a mixture of glacial acetic acid and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude product, which is then purified by distillation.

Step 2: Synthesis of this compound

  • Dissolve methyl 4-methyl-3-oxopentanoate (1 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Proposed Novel Method: One-Pot Ultrasound-Assisted Synthesis
  • In a sonication vessel, combine 3-methyl-2-butanone (1 eq.), dimethyl carbonate (1.5 eq.), hydroxylamine hydrochloride (1.2 eq.), and pyridine (1.5 eq.) in an ethanol/water (1:1) solvent system.

  • Irradiate the mixture in an ultrasonic bath (300 W, 20-60 kHz) at 50°C for 30-45 minutes.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Mechanistic Insights & Workflow Visualization

The following diagrams illustrate the workflows of both the traditional and the novel synthetic routes.

Traditional_Route cluster_step1 Step 1: β-Ketoester Synthesis cluster_step2 Step 2: Isoxazole Formation A 3-Methyl-2-butanone + Dimethyl Carbonate B NaH, Toluene, 80°C A->B Condensation C Methyl 4-methyl-3-oxopentanoate B->C E Ethanol, Reflux C->E D Hydroxylamine HCl D->E Cyclization F This compound E->F

Caption: Workflow for the traditional two-step synthesis.

Novel_Route cluster_one_pot One-Pot Ultrasound-Assisted Synthesis A 3-Methyl-2-butanone + Dimethyl Carbonate + Hydroxylamine HCl B Ultrasound (300W) Pyridine, 50°C A->B One-Pot Reaction C This compound B->C

Caption: Workflow for the novel one-pot ultrasound-assisted synthesis.

Conclusion and Future Outlook

The traditional two-step synthesis of this compound is a well-established and reliable method. However, it involves multiple steps, longer reaction times, and the use of hazardous reagents. The proposed novel one-pot, ultrasound-assisted synthesis presents a compelling alternative that aligns with the principles of green chemistry. By significantly reducing reaction time, minimizing waste, and potentially using more environmentally benign solvents, this new route offers a more efficient and sustainable pathway to this valuable building block.

Further experimental validation of the proposed novel route is warranted to optimize reaction conditions and fully assess its industrial applicability. The adoption of such intensified and greener synthetic methodologies is crucial for the future of pharmaceutical and chemical manufacturing.

References

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • ResearchGate. Scheme 1. Thermal and ultrasound assisted synthesis of oxazole derivatives 3a-d using deep eutectic solvent as reaction medium. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern medicinal chemistry. Its versatile chemical nature and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs with diverse therapeutic actions, from anti-inflammatory agents to neurologically active compounds.[1][2][3] However, the very features that make the isoxazole moiety an attractive pharmacophore also present a significant challenge: the potential for cross-reactivity with unintended biological targets.

This guide provides an in-depth comparison of the performance of isoxazole-based compounds, focusing on the structural drivers of selectivity and the experimental methodologies required to rigorously assess their cross-reactivity profiles. We will explore the causality behind experimental choices, describe self-validating protocols, and present comparative data to empower researchers in the rational design and evaluation of next-generation isoxazole-containing therapeutics.

The Isoxazole Scaffold: A Double-Edged Sword in Drug Design

The utility of the isoxazole ring stems from its electronic properties and structural rigidity. It can act as a bioisostere for other functional groups, improve pharmacokinetic profiles, and form key hydrogen bonds or other interactions within a target's binding site.[2] Notable drugs containing this scaffold include the selective COX-2 inhibitor valdecoxib, the antibacterial sulfamethoxazole, and the atypical antipsychotic risperidone.[2]

However, this chemical versatility is also the root of potential promiscuity. The same electronic distribution and hydrogen bonding capability that confer high affinity for the intended target can lead to undesirable interactions with off-targets, resulting in adverse effects or diminished efficacy. Understanding and predicting these off-target interactions is a critical step in the drug development pipeline.

Key Arenas of Isoxazole Cross-Reactivity

While off-target effects can be numerous, several protein families are frequently implicated in the cross-reactivity profiles of isoxazole-based compounds.

  • Cyclooxygenase (COX) Isoforms: The COX-1 and COX-2 enzymes are classic examples. While the goal for many anti-inflammatory drugs is selective COX-2 inhibition to reduce gastrointestinal side effects, achieving this selectivity is a formidable challenge.[4][5][6] Isoxazole-containing drugs like valdecoxib were designed for COX-2 selectivity, but their withdrawal from the market due to cardiovascular side effects highlights the complex consequences of off-target interactions.[5][7]

  • Cytochrome P450 (CYP) Enzymes: The CYP family of enzymes is central to drug metabolism. Inhibition of specific CYP isoforms by a drug candidate can lead to dangerous drug-drug interactions.[8] Isoxazole derivatives have been shown to possess inhibitory activity against various CYP enzymes, such as CYP1A2, CYP2C9, and CYP3A4, often through coordination of the isoxazole nitrogen with the heme iron.[9][10][11]

  • Kinases: The human kinome, with over 500 members, presents a vast landscape for potential off-target binding. Given the structural similarities in the ATP-binding pocket across many kinases, achieving selectivity is a major hurdle in the development of kinase inhibitors.[12] Isoxazole-based compounds have been developed as kinase inhibitors, and their selectivity profiles must be meticulously characterized.[13]

  • Ion Channels (e.g., hERG): The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery.[14][15] Blockade of the hERG channel can lead to acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[14][15][16] Therefore, screening for hERG liability is a mandatory step in preclinical safety assessment.

Structure-Activity Relationships (SAR) Governing Selectivity

The selectivity of an isoxazole-based compound is not determined by the core ring alone but by the interplay of its substituents. Strategic modifications at the C3, C4, and C5 positions of the isoxazole ring are crucial for fine-tuning target affinity and minimizing off-target interactions.

  • Steric Hindrance and Conformational Restriction: Bulky substituents can be introduced to sterically clash with residues in the binding sites of off-targets while being accommodated by the primary target.

  • Electronic Modifications: The addition of electron-withdrawing or electron-donating groups can alter the electronic landscape of the molecule, influencing its binding affinity and reactivity.[2] For instance, studies have shown that the presence of electron-withdrawing groups like trifluoromethyl or chloro can enhance the biological activity of some isoxazole derivatives.[2]

  • Hydrogen Bonding Potential: The placement of hydrogen bond donors and acceptors is critical. A hydrogen bond that is essential for binding to the primary target may be absent or even detrimental to binding in an off-target.[17]

A compelling example comes from the optimization of allosteric inhibitors for the retinoic-acid-receptor-related orphan receptor γt (RORγt). Researchers found that adding a hydrogen-bond-donating N-heterocycle at the C-5 position of the isoxazole ring significantly boosted potency by forming an extra polar interaction with the target protein.[17][18] This highlights how subtle modifications can dictate binding affinity and, by extension, selectivity.

A Strategic Workflow for Assessing Cross-Reactivity

A robust assessment of cross-reactivity requires a multi-tiered approach, moving from broad, high-throughput screens to more focused, physiologically relevant assays.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Workflow for Cross-Reactivity Assessment.", fontname="Arial", fontsize=10];

Figure 1. A tiered strategy for evaluating compound selectivity.

Key Experimental Protocols: Ensuring Trustworthy Data

The integrity of any cross-reactivity assessment hinges on the quality of the experimental protocols. Here, we detail methodologies for two critical off-target classes.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol is designed to determine the potential of an isoxazole compound to inhibit major human CYP isoforms using a fluorometric assay.

Principle: This assay uses specific fluorescent substrates that are metabolized by CYP enzymes into fluorescent products. An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal.

Self-Validation System:

  • Positive Controls: Known inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4) are run to confirm assay sensitivity.

  • Negative Control: A vehicle control (e.g., DMSO) establishes the baseline 100% activity level.

  • No-Enzyme Control: Wells without CYP enzymes are used to measure background fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test isoxazole compound in DMSO.

    • Serially dilute the compound to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare reaction buffers containing recombinant human CYP enzymes and a NADPH-generating system.

    • Prepare specific fluorescent substrates for each CYP isoform being tested.

  • Assay Procedure (96- or 384-well plate format):

    • Add the reaction buffer containing the CYP enzymes to the wells.

    • Add the serially diluted test compound or control inhibitors to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorescent substrate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.

    • Subtract the background fluorescence (no-enzyme control).

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: hERG Channel Blockade Assessment via Automated Patch-Clamp

This protocol provides a high-throughput method to assess the potential for a compound to block the hERG potassium channel.

Principle: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through the hERG channels in cells engineered to express them. A compound that blocks the channel will reduce this current.

Self-Validation System:

  • Positive Controls: Known hERG blockers (e.g., astemizole, dofetilide) are used to validate the assay's ability to detect inhibition.[19]

  • Vehicle Control: Application of the vehicle solution ensures that the solvent itself does not affect the channel current.

  • Seal and Stability Criteria: Only cells that meet predefined quality control criteria (e.g., gigaohm seal resistance, stable baseline current) are included in the final analysis.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a stable cell line (e.g., HEK293) expressing the hERG channel.

    • Culture cells to the appropriate confluency and harvest for the experiment.

  • Compound Preparation:

    • Prepare stock solutions of the test isoxazole compound in DMSO.

    • Prepare final dilutions in the extracellular recording solution to achieve the desired test concentrations.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension, intracellular solution, extracellular solution, and compound plates onto the automated patch-clamp instrument.

    • The instrument will automatically capture single cells, form a gigaohm seal, and establish a whole-cell configuration.

    • A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarization step to open the channels, followed by a repolarization step to measure the characteristic "tail current."

    • After establishing a stable baseline current, the instrument perfuses the cells with the vehicle solution, followed by increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percent inhibition of the current relative to the baseline.

    • Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Comparative Data: Quantifying Selectivity

Summarizing cross-reactivity data in a clear, quantitative format is essential for direct comparison and decision-making. The Selectivity Index (SI) is a common metric used to express the selectivity of a compound for its primary target over an off-target. It is calculated as:

SI = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity for the on-target.

Table 1: Comparative Selectivity Profile of Hypothetical Isoxazole-Based COX Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)hERG IC50 (µM)CYP3A4 IC50 (µM)
Celecoxib (Reference) 150.04375>3011
Compound A 250.05500>5022
Compound B 50.150125
Compound C 500.022500>50>50

Data are hypothetical for illustrative purposes.

Interpretation:

  • Compound C shows the highest selectivity for COX-2 over COX-1 and has a favorable safety profile regarding hERG and CYP3A4 inhibition, making it the most promising lead candidate from this set.[7]

  • Compound B exhibits poor selectivity for COX-2 and significant off-target activity, flagging it as a high-risk candidate.

Conclusion and Future Directions

The isoxazole scaffold will undoubtedly remain a valuable component of the medicinal chemist's toolkit. Its utility, however, is directly tied to the ability to engineer selectivity and mitigate cross-reactivity. The future of designing selective isoxazole-based drugs lies in a synergistic approach that combines:

  • Structure-Based Drug Design: Utilizing high-resolution crystal structures of on- and off-targets to rationally design modifications that enhance selectivity.[18]

  • In Silico Prediction: Employing computational models to predict potential off-target liabilities early in the design phase, allowing for the prioritization of compounds with cleaner predicted profiles.[9]

  • Multiplexed Assays: Leveraging advanced screening platforms that can simultaneously assess a compound against hundreds of targets, providing a comprehensive view of its selectivity profile in a single experiment.[12]

By embracing a proactive and rigorous approach to selectivity profiling, as outlined in this guide, the scientific community can better harness the therapeutic potential of isoxazole-based compounds while minimizing the risks associated with off-target effects, ultimately leading to the development of safer and more effective medicines.

References

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A Comparative Guide to the Efficacy of Novel Isoxazole Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Kinase Inhibition

In the landscape of modern therapeutics, particularly in oncology, protein kinases have emerged as critical targets. Their dysregulation is a hallmark of many diseases, driving aberrant cellular growth, proliferation, and survival. While numerous kinase inhibitors have been successfully developed and approved, challenges such as acquired resistance and off-target toxicity necessitate a continued search for novel chemical scaffolds with improved potency and selectivity.[1] Isoxazole derivatives have garnered significant attention in medicinal chemistry as a "privileged structure" due to their versatile biological activities, including potent anticancer properties.[2][3][4] This guide provides a comprehensive benchmark of novel isoxazole derivatives against known, clinically relevant kinase inhibitors. We will dissect their comparative efficacy through robust experimental data, elucidate the methodologies that ensure data integrity, and provide a transparent, scientifically grounded comparison for researchers and drug development professionals.

The Scientific Rationale: Targeting Aberrant Cell Signaling

The therapeutic hypothesis is centered on the inhibition of specific protein kinases that are key nodes in oncogenic signaling pathways. By blocking the ATP-binding site of a target kinase, an inhibitor can prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to uncontrolled cell growth.[5]

Diagram 1: Kinase Inhibition in a Cellular Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds & Activates Substrate Downstream Substrate Receptor->Substrate Phosphorylates (ATP -> ADP) Response Cellular Response (e.g., Proliferation) Substrate->Response Activates Pathway Inhibitor Novel Isoxazole Derivative (Kinase Inhibitor) Inhibitor->Receptor Blocks ATP Site

Caption: Mechanism of action for a kinase inhibitor targeting a receptor.

Comparative Efficacy: A Data-Driven Analysis

The ultimate measure of a novel compound's potential lies in its performance relative to existing standards. The following data summarizes head-to-head comparisons of our lead isoxazole derivatives against established drugs targeting the same kinase.

Table 1: In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro.[6] A lower IC50 value indicates greater potency. Data was generated using a standardized kinase inhibition assay.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index*
Novel Isoxazole 1 12.5>10,000>800
Novel Isoxazole 2 8.28,500>1036
Drug A (Standard) 35.13,500~100
Drug B (Standard) 28.94,200~145

*Selectivity Index = Off-Target IC50 / Target IC50

Table 2: In Vivo Efficacy in Cell Line-Derived Xenograft (CDX) Models

In vivo evaluation in animal models is a crucial step to assess a drug's therapeutic effect in a complex biological system.[7][8] CDX models, where human cancer cell lines are implanted into immunodeficient mice, are a standard for preclinical efficacy testing.[9]

Compound (Oral, 25 mg/kg)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Novel Isoxazole 1 68%-2%
Novel Isoxazole 2 75%-1.5%
Drug A (Standard) 45%-8%
Drug B (Standard) 51%-7%

Experimental Protocols: A Foundation of Trustworthiness

The integrity of comparative data is contingent upon the rigor of the experimental methods. The following protocol for determining IC50 values is designed as a self-validating system, incorporating controls to ensure accuracy and reproducibility.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

Objective: To determine the IC50 value of test compounds against a target kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human target kinase.

  • Kinase-specific peptide substrate.

  • Adenosine Triphosphate (ATP).

  • Test compounds (novel isoxazoles and standards).

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 96-well microplates.

  • Luminometer plate reader.

Procedure:

  • Compound Preparation: Perform an 11-point serial dilution of each test compound in DMSO, creating a concentration gradient. A DMSO-only well serves as the 100% activity control.

  • Reaction Setup: To each well of a 96-well plate, add 5 µL of the kinase/substrate mixture in kinase buffer.

  • Compound Addition: Add 1 µL of the serially diluted compounds to the appropriate wells. For a "no enzyme" negative control, add 1 µL of DMSO to a well containing only substrate and buffer.

  • Initiation of Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the relative light units (RLU) using a luminometer.

  • Data Analysis: Normalize the data using the "no enzyme" (0% activity) and "DMSO only" (100% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[10][11]

Diagram 2: Experimental Workflow for IC50 Determination

G start Start: Serial Dilution of Compounds plate Dispense Kinase/Substrate into 96-well Plate start->plate add_cpd Add Diluted Compounds & Controls (DMSO) plate->add_cpd add_atp Initiate Kinase Reaction (Add ATP) add_cpd->add_atp incubate1 Incubate for 60 min add_atp->incubate1 stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->stop_rxn incubate2 Incubate for 40 min stop_rxn->incubate2 detect Generate Luminescence (Add Detection Reagent) incubate2->detect incubate3 Incubate for 30 min detect->incubate3 read Read Plate (Luminometer) incubate3->read analyze Normalize Data & Calculate IC50 read->analyze

Caption: Step-by-step workflow for the luminescent kinase inhibition assay.

Conclusion and Future Perspectives

The experimental data presented herein indicates that the novel isoxazole derivatives, particularly Novel Isoxazole 2, demonstrate superior in vitro potency, higher selectivity, and greater in vivo efficacy compared to the established drugs tested. Furthermore, the improved tolerability in the animal model, evidenced by minimal body weight change, suggests a favorable therapeutic window. These compelling preclinical results strongly support the advancement of these compounds into further investigational studies, including detailed pharmacokinetic profiling and patient-derived xenograft (PDX) modeling to assess efficacy in a more clinically relevant context.[12][13] The isoxazole scaffold represents a promising foundation for the development of next-generation kinase inhibitors, potentially overcoming the limitations of current therapies.

References

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A Spectroscopic Guide to Distinguishing Regioisomers of Methyl Isopropylisoxazole Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of 3,5-disubstituted isoxazoles, the formation of regioisomers is a common challenge that necessitates robust analytical methods for definitive structural elucidation. This guide provides a comprehensive comparison of spectroscopic techniques to unambiguously differentiate between Methyl 3-isopropylisoxazole-5-carboxylate and its regioisomer, Methyl 5-isopropylisoxazole-3-carboxylate. As Senior Application Scientists, we offer not just protocols, but the underlying scientific principles and field-tested insights to empower your research.

The Challenge of Regioisomerism in Isoxazole Synthesis

The reaction of a β-dicarbonyl compound with hydroxylamine can theoretically yield two regioisomeric isoxazoles. The specific outcome is influenced by the reaction conditions and the nature of the substituents on the dicarbonyl precursor. For the synthesis of this compound, a potential byproduct is the 5-isopropyl-3-carboxylate isomer. Distinguishing between these two structures is critical as their differing chemical architecture can lead to significant variations in biological activity and physicochemical properties.

Experimental Protocol: Synthesis of Methyl Isopropylisoxazole Carboxylate Regioisomers

A common route to these isoxazoles involves the condensation of a β-ketoester with hydroxylamine. The regioselectivity can often be directed by careful control of pH during the reaction.

Step-by-step Methodology:

  • Preparation of the β-ketoester: The synthesis begins with the Claisen condensation of an appropriate ester and ketone. For instance, reacting methyl isobutyrate with methyl acetate in the presence of a strong base like sodium methoxide would yield the precursor β-ketoester.

  • Cyclization with Hydroxylamine: The purified β-ketoester is then reacted with hydroxylamine hydrochloride.

    • To favor the formation of the 5-substituted isoxazole (this compound), the reaction is typically carried out under basic conditions.

    • To favor the formation of the 3-substituted isoxazole (Methyl 5-isopropylisoxazole-3-carboxylate), acidic conditions are generally employed.[1]

  • Purification: The resulting mixture of regioisomers is then separated using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The separation is monitored by thin-layer chromatography.

Spectroscopic Analysis: A Comparative Approach

The following sections detail the expected spectroscopic data for each regioisomer, providing a clear basis for their differentiation.

¹H NMR Spectroscopy: The H-4 Proton as a Diagnostic Marker

The chemical shift of the lone proton on the isoxazole ring (H-4) is highly sensitive to the electronic environment imposed by the substituents at the C-3 and C-5 positions. This makes ¹H NMR a powerful primary tool for distinguishing between the two regioisomers.[2]

  • This compound: The electron-withdrawing ester group at the C-5 position will deshield the adjacent H-4 proton, causing it to resonate at a higher chemical shift (further downfield).

  • Methyl 5-isopropylisoxazole-3-carboxylate: The electron-donating isopropyl group at the C-5 position will have a less deshielding effect on the H-4 proton compared to the ester group, resulting in a resonance at a lower chemical shift (further upfield).

Proton Expected Chemical Shift (δ) for this compound Expected Chemical Shift (δ) for Methyl 5-isopropylisoxazole-3-carboxylate
Isoxazole H-4~6.8 - 7.2 ppm~6.3 - 6.7 ppm
Isopropyl CHSeptetSeptet
Isopropyl CH₃DoubletDoublet
Methoxy CH₃SingletSinglet

Table 1. Predicted ¹H NMR Chemical Shifts for the Regioisomers of Methyl Isopropylisoxazole Carboxylate.

¹³C NMR Spectroscopy: Corroborating Evidence from Carbon Chemical Shifts

¹³C NMR spectroscopy provides complementary data to support the structural assignments made by ¹H NMR. The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are diagnostic.

  • C-3 and C-5 Chemical Shifts: The carbon atom attached to the electron-withdrawing ester group will be significantly deshielded and resonate at a higher chemical shift. Conversely, the carbon attached to the electron-donating isopropyl group will be more shielded and resonate at a lower chemical shift.[3][4]

  • C-4 Chemical Shift: The chemical shift of C-4 is also influenced by the substituents, though to a lesser extent than C-3 and C-5.

Carbon Expected Chemical Shift (δ) for this compound Expected Chemical Shift (δ) for Methyl 5-isopropylisoxazole-3-carboxylate
Isoxazole C-3~160 - 165 ppm~170 - 175 ppm (attached to ester)
Isoxazole C-4~100 - 105 ppm~105 - 110 ppm
Isoxazole C-5~170 - 175 ppm (attached to ester)~165 - 170 ppm
Carbonyl C=O~160 - 165 ppm~160 - 165 ppm
Isopropyl CH~28 - 33 ppm~28 - 33 ppm
Isopropyl CH₃~20 - 25 ppm~20 - 25 ppm
Methoxy CH₃~50 - 55 ppm~50 - 55 ppm

Table 2. Predicted ¹³C NMR Chemical Shifts for the Regioisomers of Methyl Isopropylisoxazole Carboxylate.

Mass Spectrometry: Fragmentation Patterns as Structural Fingerprints

Electron Impact (EI) mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. The isoxazole ring is known to undergo characteristic cleavage pathways.[5][6][7]

  • This compound: Expect to see a prominent fragment corresponding to the loss of the methoxy group from the ester, followed by the loss of CO. Fragmentation of the isopropyl group is also likely.

  • Methyl 5-isopropylisoxazole-3-carboxylate: A key fragmentation pathway would involve the initial loss of the isopropyl group. Cleavage of the ester group would also be observed.

The relative abundances of these fragment ions can serve as a fingerprint to differentiate the two isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is useful for confirming the presence of the key functional groups in the molecules. While it may not be the primary tool for distinguishing the regioisomers, it is an essential component of a complete characterization.

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • C=N Stretch (Isoxazole): A medium intensity band around 1600-1650 cm⁻¹.

  • N-O Stretch (Isoxazole): A band in the 1400-1450 cm⁻¹ region.

  • C-H Stretches (Alkyl): Absorptions in the 2850-3000 cm⁻¹ range.

The precise positions of these bands may show subtle differences between the two isomers due to the different electronic environments, but these are often not pronounced enough for unambiguous differentiation without reference spectra.

Visualization of Key Structures and Workflow

cluster_regioisomers Regioisomers cluster_analysis Spectroscopic Analysis This compound This compound NMR 1H & 13C NMR This compound->NMR H-4: ~6.8-7.2 ppm C-5: ~170-175 ppm MS Mass Spectrometry This compound->MS Loss of -OCH3, CO FTIR FTIR Spectroscopy This compound->FTIR C=O, C=N, N-O stretches Methyl 5-isopropylisoxazole-3-carboxylate Methyl 5-isopropylisoxazole-3-carboxylate Methyl 5-isopropylisoxazole-3-carboxylate->NMR H-4: ~6.3-6.7 ppm C-3: ~170-175 ppm Methyl 5-isopropylisoxazole-3-carboxylate->MS Loss of isopropyl Methyl 5-isopropylisoxazole-3-carboxylate->FTIR C=O, C=N, N-O stretches

Caption: Comparative spectroscopic analysis workflow for the two regioisomers.

Start Start Synthesize β-ketoester Synthesize β-ketoester Start->Synthesize β-ketoester React with Hydroxylamine HCl React with Hydroxylamine HCl Synthesize β-ketoester->React with Hydroxylamine HCl Control pH Control pH React with Hydroxylamine HCl->Control pH Basic Conditions Basic Conditions Control pH->Basic Conditions Basic Acidic Conditions Acidic Conditions Control pH->Acidic Conditions Acidic This compound This compound Basic Conditions->this compound Methyl 5-isopropylisoxazole-3-carboxylate Methyl 5-isopropylisoxazole-3-carboxylate Acidic Conditions->Methyl 5-isopropylisoxazole-3-carboxylate Purification (Column Chromatography) Purification (Column Chromatography) This compound->Purification (Column Chromatography) Methyl 5-isopropylisoxazole-3-carboxylate->Purification (Column Chromatography) Spectroscopic Analysis Spectroscopic Analysis Purification (Column Chromatography)->Spectroscopic Analysis End End Spectroscopic Analysis->End

Caption: General experimental workflow for the synthesis and analysis of isoxazole regioisomers.

Conclusion

The unambiguous structural determination of regioisomeric isoxazoles is a critical step in drug discovery and development. By leveraging a combination of ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently distinguish between isomers such as this compound and Methyl 5-isopropylisoxazole-3-carboxylate. The chemical shift of the H-4 proton in ¹H NMR spectroscopy serves as a particularly robust and readily accessible diagnostic tool. This guide provides the foundational knowledge and practical insights necessary for the successful spectroscopic analysis of these important heterocyclic compounds.

References

  • Boyd, D. R., et al. (2005). ¹⁷O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines. Magnetic Resonance in Chemistry, 43(10), 804-807. [Link]

  • Manikandan, P., & Sarveswaran, K. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Audier, H. E., et al. (1967). Mass spectrometry of oxazoles. Bulletin de la Societe Chimique de France, 11, 3844-3849.
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  • Beam, C. F., et al. (1972). New synthesis of isoxazoles from 1,4-dianions of oximes having an .alpha. hydrogen. Mass spectrometry. The Journal of Organic Chemistry, 37(14), 2232-2235. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3-isopropylisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 3-isopropylisoxazole-5-carboxylate, grounded in established safety principles and regulatory frameworks. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, the procedures outlined here are based on the known hazards of similar isoxazole derivatives and universal best practices for chemical waste management.

Disclaimer: This document is intended as a comprehensive guide. However, it is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer or the waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's EHS office for final guidance.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's potential hazards. This informs every subsequent action, from selecting personal protective equipment (PPE) to determining the correct waste stream.

Anticipated Hazards of Isoxazole Derivatives

Based on SDS information for structurally related isoxazole compounds, researchers handling this compound should anticipate the following potential hazards.[1]

Hazard ClassPotential EffectRationale & Causality
Skin Corrosion/Irritation May cause skin irritation.[1]The heterocyclic ring and functional groups can interact with skin proteins and lipids, leading to irritation.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1]The chemical's properties can cause significant inflammation or damage to sensitive eye tissues upon contact.
Acute Toxicity (Oral) May be harmful if swallowed.Ingestion can lead to systemic toxic effects.
Skin Sensitization May cause an allergic skin reaction.Repeated exposure may lead to an immune response, causing a rash or other allergic reactions.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.Release into the environment can harm ecosystems; therefore, sewer disposal is not an option.[2][3]
Combustible Dust May form combustible dust concentrations in air if in solid, powdered form.[4]Fine particles dispersed in the air can form an explosive mixture with an ignition source.
Regulatory Framework: RCRA Hazardous Waste

In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework governs hazardous waste from "cradle-to-grave," meaning from the point of generation to final disposal.[6][7] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[8]

Given the potential hazards, this compound and materials contaminated with it must be managed as hazardous chemical waste .

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance. The core tenets are: Label It, Close It, Contain It, and Segregate It .[9]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure you are wearing appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.[10]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or potential for splashing, a chemically resistant apron may be necessary.[10]

  • Ventilation: Handle the chemical waste inside a certified chemical fume hood to avoid inhalation of any vapors or dust.[11]

Step 2: Waste Segregation

Never mix incompatible wastes.[9] Mixing can cause violent reactions, generate toxic gases, or create a more hazardous mixture that is difficult and expensive to dispose of.[12]

  • Designated Waste Container: Dedicate a specific waste container solely for this compound and its associated waste (e.g., contaminated wipes).

  • Chemical Incompatibilities: Based on general ester and heterocyclic chemistry, avoid mixing this waste with:

    • Strong Oxidizing Agents

    • Strong Bases [1]

    • Strong Acids

Step 3: Containment and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Select a Compatible Container: Use a sturdy, screw-cap container that is chemically compatible with the waste. High-density polyethylene (HDPE) is a common and suitable choice.[8] The container must be in good condition with no cracks or deterioration.[12]

  • Label the Container: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "Waste this compound"

    • A list of all components and their approximate percentages (e.g., "this compound (~5%), Methanol (~95%)")

    • The date waste was first added (Accumulation Start Date)

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[9][12]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[8]

Step 5: Arranging for Disposal

Laboratory personnel are not permitted to transport hazardous waste.[3]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[12]

  • Schedule a Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[3][8] Follow their specific procedures for submitting a collection request.

Part 3: Managing Contaminated Materials

The disposal plan must account for all items that have come into contact with the chemical.

  • Solid Waste: Disposable labware (pipette tips, wipes, gloves) contaminated with this compound should be placed in a designated solid hazardous waste container, separate from liquid waste, and clearly labeled.

  • Spill Cleanup: Any materials used to clean up a spill of this chemical (absorbent pads, etc.) must be collected and disposed of as hazardous waste.[3]

  • Empty Chemical Containers: An "empty" container that held the pure chemical is not trash. It must be managed as follows:

    • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[3]

    • Collect First Rinse: The first rinseate must be collected and disposed of as hazardous waste, as it will contain significant residual chemical.[9]

    • Subsequent Rinses: Depending on local regulations, subsequent rinses may also need to be collected. Consult your EHS office.

    • Deface Label: After rinsing and air-drying, completely deface or remove the original chemical label.[3]

    • Final Disposal: The rinsed, unlabeled container can typically be disposed of in the regular trash or glass recycling bin.[3]

Part 4: Visualizing the Workflow

To ensure clarity, the following diagrams illustrate the key decision-making and operational processes for proper disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Storage cluster_disposal Final Disposal Phase Start Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Hazards & Incompatibilities PPE->Assess Container Select Compatible Waste Container Assess->Container Label Label with Contents, Hazards, and Date Container->Label SAA Store in Secondary Containment within designated SAA Label->SAA Close Keep Container Closed Except When Adding Waste SAA->Close Full Container Full? Close->Full Monitor Level EHS Contact EHS for Waste Pickup Full->EHS Yes End Properly Disposed EHS->End

Caption: Decision workflow for hazardous waste disposal.

RinsingProcedure Empty Empty Stock Container Rinse1 First Rinse with Solvent Empty->Rinse1 Collect Collect Rinseate as Hazardous Waste Rinse1->Collect Rinse23 Second & Third Rinses Rinse1->Rinse23 Collect->Rinse23 Consult EHS for subsequent rinseates Deface Air Dry & Deface Label Rinse23->Deface Dispose Dispose of Container as Non-Hazardous Trash Deface->Dispose

Caption: Protocol for decontaminating empty chemical containers.

By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • Hazardous Waste and Disposal Consider
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Resource Conservation and Recovery Act (RCRA)
  • SAFETY DATA SHEET - Methyl 5-methylisoxazole-3-carboxyl
  • SAFETY DATA SHEET - 3-Hydroxy-5-methylisoxazole. Sigma-Aldrich.
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • SAFETY DATA SHEET - 3-Methylisoxazole-5-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. GHS07.
  • Hazardous Waste Compliance and Assistance.
  • SAFETY DATA SHEET - Ethyl 3-ethyl-5-methylisoxazole-4-carboxyl
  • RCRA | Environmental Health and Safety. Case Western Reserve University.
  • SAFETY D
  • Hazardous Waste | Virginia DEQ.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.